1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;/h2-5,14H,1,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOCIWAVBYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590465 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-23-6 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199672-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with potential applications in various fields of biomedical research. The incorporation of a fluorobenzyl group into the diazepane scaffold suggests the potential for enhanced biological activity and modified physicochemical properties compared to its non-fluorinated counterparts. This technical guide provides a comprehensive overview of the core basic properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, including its chemical identity, and explores its potential biological activities based on data from related compounds. This document also outlines detailed experimental protocols relevant to the synthesis and biological evaluation of this class of compounds.
Physicochemical Properties
The fundamental physicochemical properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride are summarized below. These characteristics are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 199672-23-6 | [1][2] |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | [1][2] |
| Molecular Weight | 281.20 g/mol | [1] |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane dihydrochloride | [2] |
| Synonyms | 1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride, 1-(4-Fluorobenzyl)-homopiperazine dihydrochloride | [2] |
Synthesis
General Synthetic Protocol for 1-Arylmethyl-1,4-diazepanes
A common method for the synthesis of 1-substituted 1,4-diazepanes involves the reaction of 1,4-diazepane with an appropriate arylmethyl halide in the presence of a base. The dihydrochloride salt can then be formed by treating the free base with hydrochloric acid.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Protocol:
-
N-Alkylation: To a solution of 1,4-diazepane in a suitable aprotic solvent such as acetonitrile, add a base (e.g., potassium carbonate). To this mixture, add 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the free base, 1-(4-Fluorobenzyl)-1,4-diazepane.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is limited, the activities of structurally related 1,4-diazepane derivatives provide strong indications of its potential pharmacological profile.
Antimicrobial Activity and Efflux Pump Inhibition
A closely related compound, 1-benzyl-1,4-diazepane, has been identified as an efflux pump inhibitor (EPI) in Escherichia coli.[3] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[3] The study on 1-benzyl-1,4-diazepane demonstrated that it decreases the minimum inhibitory concentration (MIC) of antibiotics like levofloxacin and increases the intracellular accumulation of substrates such as ethidium bromide in E. coli strains that overexpress efflux pumps.[3]
Proposed Mechanism of Action as an Efflux Pump Inhibitor
1-(4-Fluorobenzyl)-diazepane dihydrochloride likely acts on the AcrAB-TolC efflux pump system in Gram-negative bacteria.[4][5] This system is a major contributor to multidrug resistance. The compound is hypothesized to interfere with the function of this pump, leading to increased intracellular concentrations of antibiotics.
Signaling and Regulatory Pathway of the AcrAB-TolC Efflux Pump
The expression of the acrAB operon is tightly regulated by a network of transcriptional regulators, primarily the local repressor AcrR and global activators such as MarA, SoxS, and Rob.[6] Environmental stressors, including the presence of antibiotics, can trigger these global regulators, leading to the upregulation of acrAB expression and consequently, increased efflux pump activity.[6]
Caption: Proposed mechanism of action via inhibition of the AcrAB-TolC efflux pump regulatory pathway.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., E. coli).
-
Serial Dilution: The test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Efflux Pump Inhibition Assay: To assess EPI activity, the MIC of a known antibiotic (e.g., levofloxacin) is determined in the presence and absence of a sub-inhibitory concentration of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. A significant reduction in the antibiotic's MIC in the presence of the compound indicates efflux pump inhibition.
Anticancer Activity
Derivatives of 1,4-diazepane have been investigated for their potential as anticancer agents.[7][8] Some have shown cytotoxic activities against various cancer cell lines.[7] The mechanism of action for the anticancer effects of diazepine derivatives can be diverse, including the induction of apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Modulation of GABA-A Receptors
The diazepine scaffold is a core component of benzodiazepines, which are well-known modulators of GABA-A receptors.[9] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[9] Benzodiazepines bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA.[9]
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to the GABA-A receptor.[1][10]
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]-Flumazenil) and various concentrations of the test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Factor Xa Inhibition
Some novel 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[11] Inhibition of Factor Xa is a therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the activity of Factor Xa.[11][12]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, purified human Factor Xa, and various concentrations of the test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
-
Incubation: The mixture is incubated to allow the inhibitor to bind to Factor Xa.
-
Substrate Addition: A chromogenic substrate for Factor Xa is added to the mixture.
-
Absorbance Measurement: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at a specific wavelength over time using a microplate reader.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of Factor Xa activity (IC₅₀) is determined from the dose-response curve.
Conclusion
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a compound with significant potential for further investigation in medicinal chemistry and drug development. Based on the activities of related compounds, it is a promising candidate for evaluation as an antimicrobial agent (potentially as an efflux pump inhibitor), an anticancer agent, a modulator of GABA-A receptors, and an inhibitor of Factor Xa. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological characterization of this and similar molecules. Further research is warranted to elucidate the specific biological activities and mechanisms of action of 1-(4-Fluorobenzyl)-diazepane dihydrochloride to fully assess its therapeutic potential.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. lancet.co.za [lancet.co.za]
- 3. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression of multidrug efflux pump gene acrAB in Escherichia coli: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Xa | HE [hematology.mlsascp.com]
- 12. Anti-Xa Assays [practical-haemostasis.com]
An In-depth Technical Guide to 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a chemical compound belonging to the diazepane class of molecules. Diazepanes are a well-established scaffold in medicinal chemistry, known for their diverse biological activities, primarily targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a postulated synthetic pathway for 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular analog, this guide also discusses the general biological context of diazepines, including their established mechanism of action, to provide a framework for future research and development.
Molecular Structure and Physicochemical Properties
1-(4-Fluorobenzyl)-diazepane dihydrochloride is the hydrochloride salt of the parent compound, 1-(4-Fluorobenzyl)-diazepane. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous media. The core structure consists of a seven-membered diazepane ring, which is a saturated heterocyclic amine, substituted at one of the nitrogen atoms with a 4-fluorobenzyl group.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-1,4-diazepane dihydrochloride | [3] |
| Synonyms | 1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride, 1-(4-Fluorobenzyl)-homopiperazine dihydrochloride | [3] |
| CAS Number | 199672-23-6 | [3] |
| Molecular Formula | C12H19Cl2FN2 | [3] |
| Molecular Weight | 281.20 g/mol | |
| Purity | >98% (as commercially available) |
Note: Some properties for the free base, 1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4), include a predicted pKa of 10.55±0.20 and a boiling point of 112 °C at 0.5 torr.[4][5] The dihydrochloride salt is expected to be a solid.
Synthesis and Characterization
Postulated Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 1-(4-Fluorobenzyl)-diazepane, followed by its conversion to the dihydrochloride salt.
Characterization Methods
The structural confirmation of the synthesized compound would typically involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would be crucial for confirming the presence of the 4-fluorobenzyl group and the diazepane ring, as well as their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not available in the reviewed literature, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity on the central nervous system.[2][6] Many of these compounds act as positive allosteric modulators of the GABAA receptor.[6][7]
General Mechanism of Action for Benzodiazepine-like Compounds
The primary mechanism of action for many anxiolytic and sedative diazepine derivatives involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6][7] GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. The binding of benzodiazepines to a specific site on the GABAA receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.[7]
The following diagram illustrates this signaling pathway.
Conclusion
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with potential for biological activity, likely targeting the central nervous system. While detailed experimental and biological data for this specific compound are sparse in publicly accessible literature, its structural similarity to known neuroactive agents suggests that it may modulate GABAergic neurotransmission. The synthesis can be reasonably achieved through standard N-alkylation or reductive amination procedures. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related molecules.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 1-(4-FLUOROBENZYL)-1,4-DIAZEPANE | 76141-89-4 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Flunitrazepam - Wikipedia [en.wikipedia.org]
Potential Biological Targets of 1-(4-Fluorobenzyl)-diazepane dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a synthetic compound belonging to the 1,4-diazepane class of molecules. Derivatives of this structural class have demonstrated a wide spectrum of biological activities, suggesting multiple potential therapeutic applications. This technical guide consolidates the current understanding of the potential biological targets of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, drawing upon data from structurally related analogs and the known pharmacology of the 1,4-diazepane scaffold. The primary putative mechanisms of action include modulation of GABA-A receptors, inhibition of bacterial efflux pumps, and potential cytotoxic effects on cancer cells. This document provides an in-depth overview of these potential targets, including detailed experimental protocols for their investigation and structured data tables for the presentation of key quantitative metrics.
Introduction
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-fluorobenzyl substituent is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent diazepane structure, potentially enhancing its potency and selectivity for various biological targets.[1] This guide explores the most probable biological targets of 1-(4-Fluorobenzyl)-diazepane dihydrochloride based on available scientific literature for analogous compounds.
Potential Biological Targets
GABA-A Receptor Modulation
The 1,4-diazepane structure is closely related to the 1,4-benzodiazepine class of drugs, which are well-established positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5]
Mechanism of Action: Benzodiazepines and related compounds bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory neurotransmission results in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[2] It is hypothesized that 1-(4-Fluorobenzyl)-diazepane dihydrochloride may exhibit similar activity.
Signaling Pathway:
GABA-A Receptor Modulation Pathway
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| Binding Affinity (Ki) | Concentration of the compound required to occupy 50% of the benzodiazepine binding sites on the GABA-A receptor. | Low nanomolar to micromolar range. |
| EC50 | Concentration of the compound that produces 50% of the maximal potentiation of the GABA-induced chloride current. | Micromolar range. |
| Emax | Maximum potentiation of the GABA-induced chloride current produced by the compound. | Percentage increase over baseline GABA response. |
Bacterial Efflux Pump Inhibition
A structurally similar compound, 1-benzyl-1,4-diazepane, has been identified as an efflux pump inhibitor (EPI) in Escherichia coli.[1][6] Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing to multidrug resistance.
Mechanism of Action: As an EPI, 1-(4-Fluorobenzyl)-diazepane dihydrochloride may compete with antibiotics for binding to efflux pumps, such as those of the Resistance-Nodulation-Cell Division (RND) family, or disrupt the energy source for the pump.[1][6] This inhibition would lead to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy against resistant bacterial strains.
Experimental Workflow:
Workflow for Efflux Pump Inhibition Assays
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| MIC (Antibiotic alone) | Minimum inhibitory concentration of the antibiotic against the resistant bacterial strain. | High µg/mL value. |
| MIC (Antibiotic + Compound) | MIC of the antibiotic in the presence of a sub-inhibitory concentration of the compound. | Significant reduction in the MIC of the antibiotic. |
| FIC Index | Fractional Inhibitory Concentration Index, calculated from checkerboard assays to determine synergy. | FIC ≤ 0.5 indicates synergy. |
| Ethidium Bromide Accumulation | Measures the intracellular fluorescence of ethidium bromide, a substrate of efflux pumps. | Increased fluorescence in the presence of the compound. |
Anticancer Activity
Certain 1,4-benzodiazepine derivatives have demonstrated cytotoxic effects on various cancer cell lines.[7] While a study on a series of 1,4-diazepane-based sigma receptor ligands showed low cytotoxicity, the potential for anticancer activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride warrants investigation.[8]
Mechanism of Action: The precise mechanisms by which diazepine derivatives exert cytotoxic effects are not fully elucidated but may involve the induction of apoptosis or cell cycle arrest.
Data Presentation:
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 | Concentration of the compound that inhibits the growth of a cancer cell line by 50%. | Low micromolar range. |
| Cell Viability (%) | Percentage of viable cells after treatment with the compound at various concentrations. | Dose-dependent decrease in cell viability. |
| Apoptosis Induction | Measurement of apoptotic markers (e.g., caspase activation, Annexin V staining). | Increased markers of apoptosis. |
Experimental Protocols
GABA-A Receptor Binding Assay (Radioligand Displacement)
-
Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).
-
Radioligand: Use [3H]-Flunitrazepam or another suitable radiolabeled benzodiazepine ligand.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in the assay buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including antibiotic-resistant strains known to overexpress efflux pumps (e.g., specific mutants of E. coli or Pseudomonas aeruginosa).
-
Culture Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride along the y-axis.
-
Inoculation: Inoculate all wells with a standardized bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Recording: Record the MIC of each agent alone and in combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Ethidium Bromide Accumulation Assay
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, harvest, and wash the cells.
-
Loading Buffer: Resuspend the bacterial cells in a suitable buffer (e.g., phosphate-buffered saline) containing a sub-inhibitory concentration of ethidium bromide.
-
Fluorescence Measurement: Monitor the fluorescence of the bacterial suspension over time using a fluorometer.
-
Addition of Compound: Add 1-(4-Fluorobenzyl)-diazepane dihydrochloride at a specific concentration and continue to monitor fluorescence.
-
Data Analysis: An increase in fluorescence intensity upon addition of the compound indicates inhibition of ethidium bromide efflux.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
1-(4-Fluorobenzyl)-diazepane dihydrochloride represents a promising chemical entity with the potential to interact with multiple biological targets of therapeutic relevance. Based on the activity of structurally related compounds, the most probable targets are GABA-A receptors and bacterial efflux pumps. Furthermore, the potential for anticancer activity should be explored. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the precise mechanisms of action and to quantify the potency and efficacy of this compound at each of these targets.
References
- 1. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Interface: A Technical Guide to the Putative Interaction of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride with GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential interaction between the novel compound 1-(4-Fluorobenzyl)-diazepane dihydrochloride and the γ-aminobutyric acid type A (GABAa) receptor, a critical mediator of inhibitory neurotransmission in the central nervous system. Due to a lack of direct experimental data on this specific molecule, this document establishes a foundational understanding by leveraging extensive research on structurally related 1,4-diazepine derivatives, particularly diazepam, a classic benzodiazepine. By examining the well-characterized binding and functional modulation of diazepam, we extrapolate a hypothetical framework for the action of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. This guide provides a comprehensive overview of the GABAa receptor structure, the benzodiazepine binding site, and detailed experimental protocols for investigating such interactions. Furthermore, it presents quantitative data from seminal studies on diazepam to offer a comparative perspective and concludes with a proposed research trajectory to elucidate the specific pharmacological profile of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Introduction: The Therapeutic Potential of 1,4-Diazepine Scaffolds
The 1,4-diazepine chemical scaffold is of significant interest in medicinal chemistry due to its proven biological activities.[1][2] Compounds incorporating this seven-membered heterocyclic ring are known to exhibit a wide range of pharmacological properties, including anxiolytic, sedative, anticonvulsant, and antipsychotic effects.[2] A key molecular target for many of these compounds is the GABAa receptor, the principal site of action for benzodiazepines.[3][4]
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a derivative characterized by a diazepane ring with a fluorobenzyl substituent. The presence of the fluorine atom is hypothesized to modulate its pharmacological properties by influencing electronic characteristics and solubility, potentially enhancing its binding affinity and selectivity for its molecular targets.[1] While direct evidence is pending, its structural similarity to benzodiazepines suggests a potential interaction with neurotransmitter systems, particularly those involving GABA.[1]
The GABAa Receptor: A Key Player in Neuronal Inhibition
GABAa receptors are ligand-gated ion channels that play a pivotal role in mediating fast inhibitory neurotransmission in the brain.[5] These receptors are pentameric transmembrane proteins composed of five subunits that form a central chloride-selective ion channel.[6][7] The most common isoform in the adult brain consists of two α, two β, and one γ subunit.[3]
The binding of the endogenous neurotransmitter GABA to its recognition sites, located at the interfaces between the β and α subunits, triggers the opening of the chloride channel.[6][7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[4][7]
The Benzodiazepine Binding Site: A Locus of Allosteric Modulation
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site on the GABAa receptor, located at the interface between the α and γ subunits.[6][7][8] The binding of a benzodiazepine, such as diazepam, induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5] This potentiation of GABA's effect leads to a more significant influx of chloride ions and, consequently, enhanced neuronal inhibition. This mechanism of action is termed positive allosteric modulation.
The diverse physiological effects of benzodiazepines are related to the variable expression of different α subunit isoforms (α1, α2, α3, and α5) in GABAa receptors.[6][8] For instance, the sedative effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are linked to α2 and α3 subunits. The α5 subunit is implicated in memory and learning.[4]
Quantitative Analysis of Diazepam-GABAa Receptor Interaction
To provide a quantitative framework for the potential interaction of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, the following table summarizes key data from studies on diazepam's interaction with GABAa receptors.
| Parameter | Value | Receptor Subtype | Experimental Context | Reference |
| EC50 (GABA alone) | 41.0 ± 3.0 µM | Recombinant GABAa | Electrophysiological recording in oocytes | [9] |
| EC50 (GABA + 1 µM Diazepam) | 21.7 ± 2.7 µM | Recombinant GABAa | Electrophysiological recording in oocytes | [9] |
| High-Affinity Binding | Nanomolar range | α1β2γ2 | Requires γ-subunit | [9] |
| Low-Affinity Binding | Micromolar range | Does not require γ-subunit | Biphasic concentration-response | [10] |
Detailed Experimental Protocols
The investigation of a novel compound's interaction with GABAa receptors involves a multi-faceted approach, combining binding assays and functional analyses.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the benzodiazepine binding site on the GABAa receptor.
Methodology:
-
Membrane Preparation: Cerebral cortical membranes are prepared from adult rats. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the GABAa receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]diazepam) and varying concentrations of the unlabeled test compound (1-(4-Fluorobenzyl)-diazepane dihydrochloride).
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To assess the functional modulation of GABAa receptor activity by the test compound.
Methodology:
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiological Recording: After a period of receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-EC20). The test compound is then co-applied with GABA to observe any modulation of the current.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified. Dose-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Hypothetical signaling pathway of 1-(4-Fluorobenzyl)-diazepane at the GABAa receptor.
References
- 1. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 5. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Preliminary Biological Activity Profile of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride: A Technical Whitepaper
Disclaimer: This document provides a comprehensive overview of the potential preliminary biological activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride based on published data for structurally related compounds. As of the latest literature search, no specific biological activity data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride has been publicly reported. The experimental protocols and signaling pathways described herein are representative of those used for similar molecules and should be considered as a guide for future research.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The diazepine scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1] The introduction of a 4-fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity and metabolic stability.[2]
Potential Therapeutic Areas
Based on the known activities of the 1,4-diazepane core and related structures, 1-(4-Fluorobenzyl)-diazepane dihydrochloride may exhibit activity in several key therapeutic areas:
-
Central Nervous System (CNS) Disorders: Diazepine derivatives are widely recognized for their effects on the CNS, including anxiolytic, sedative, and anticonvulsant properties.[1] These effects are often mediated through the modulation of neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system.[2]
-
Infectious Diseases: Various diazepine derivatives have demonstrated antibacterial and antifungal activities.[3] A notable example is 1-benzyl-1,4-diazepane, a close structural analog, which has been shown to act as an efflux pump inhibitor in E. coli, thereby potentiating the effects of existing antibiotics.
-
Oncology: Certain diazepine-based compounds have been investigated for their anti-cancer properties.
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative biological data for compounds structurally related to 1-(4-Fluorobenzyl)-diazepane dihydrochloride. This data provides a preliminary indication of the potential potency and spectrum of activity for the target compound.
| Compound/Derivative Class | Assay Type | Target/Organism | Activity Metric | Value | Reference |
| 1-benzyl-1,4-diazepane | Minimum Inhibitory Concentration (MIC) | E. coli (efflux pump overexpressing) | MIC | >1024 µg/mL | |
| Substituted 1,4-diazepines | Cytotoxicity Assay | Human cancer cell lines (HepG-2, MCF-7, HCT-116) | IC50 | 4.4 - 13 µg/mL | |
| Novel 1,4-diazepane derivatives | Sigma-1 Receptor Binding Assay | Guinea pig brain | Ki | 0.82 - >1000 nM | |
| Novel 1,4-diazepane derivatives | Sigma-2 Receptor Binding Assay | Rat liver | Ki | 2.1 - >1000 nM |
Experimental Protocols
The following are detailed, representative experimental protocols that could be employed to evaluate the preliminary biological activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial cultures (e.g., E. coli, S. aureus), 1-(4-Fluorobenzyl)-diazepane dihydrochloride, positive control antibiotic (e.g., ciprofloxacin), resazurin dye.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (bacteria and antibiotic) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by adding a viability indicator like resazurin.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well cell culture plates, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Hypothesized Signaling Pathway for Anxiolytic Effects
Caption: A potential mechanism of action for anxiolytic effects via positive allosteric modulation of the GABA-A receptor.
References
1-(4-Fluorobenzyl)-diazepane dihydrochloride solubility and stability data.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a disubstituted diazepane derivative. As a dihydrochloride salt, it is expected to exhibit improved aqueous solubility and stability compared to its free base form, making it more amenable for formulation and biological studies. This document provides a summary of its presumed physicochemical properties and outlines protocols for experimentally determining its solubility and stability profiles.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 199672-23-6 | ChemExpress |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | ChemExpress |
| Molecular Weight | 281.20 g/mol | ChemExpress |
| Appearance | Off-white to light yellow powder | J&H CHEM[1] |
| Purity | >98% | ChemExpress |
Solubility Profile
While specific quantitative solubility data is unavailable, the dihydrochloride salt structure suggests good solubility in polar protic solvents. The following table provides estimated solubility classifications.
| Solvent | Estimated Solubility | Rationale |
| Water | Soluble to Very Soluble | As a dihydrochloride salt of an amine, it is expected to be readily soluble in water. |
| Methanol | Soluble | Polar protic nature of methanol should facilitate dissolution. |
| Ethanol | Soluble | Similar to methanol, though potentially to a lesser extent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Sparingly Soluble | Less polar than the other solvents listed. |
| Dichloromethane | Insoluble | Non-polar solvent, unlikely to dissolve a salt. |
Stability Profile
A formal stability study for 1-(4-Fluorobenzyl)-diazepane dihydrochloride has not been publicly reported. However, insights can be drawn from a stability study on a related compound, bis(4-fluorobenzyl)trisulfide. That study indicated stability in acidic to neutral pH, at elevated temperatures, and to oxidation, but sensitivity to strong bases and light.[2]
Recommended Stability Indicating Conditions:
| Condition | Recommended Test | Potential Degradation Pathway |
| pH | Aqueous solutions at pH 2, 7, and 10 | Hydrolysis, particularly at extreme pH values. |
| Temperature | Solid form and solution at 40°C and 60°C | Thermal degradation. |
| Oxidation | Solution with 3% H₂O₂ | Oxidation of the amine or benzyl groups. |
| Light | Solid form and solution exposed to light (e.g., 4500 Lx) | Photodegradation.[2] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method.
Workflow for Solubility Determination:
References
1-(4-Fluorobenzyl)-diazepane Dihydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential safety and handling guidelines for 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Due to the limited availability of specific safety data for this compound, this guide is based on extrapolated information from structurally similar molecules and established protocols for handling novel chemical entities. A conservative approach, treating the compound as potentially hazardous, is strongly recommended until comprehensive toxicological data becomes available.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
It is imperative to handle this compound with the assumption that it is a hazardous substance until proven otherwise through rigorous toxicological assessment.
Physical and Chemical Properties
The following table summarizes the known or predicted physical and chemical properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and its close analogs. This information is crucial for safe handling and storage.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | Predicted |
| Molecular Weight | 281.20 g/mol | Predicted |
| Appearance | Solid | Assumed |
| Solubility | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
Note: The molecular formula and weight are based on the structure of 1-(4-Fluorobenzyl)-diazepane with the addition of two hydrochloride salts. Other data is extrapolated from similar compounds.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling novel chemical compounds.[3] The following guidelines are based on best practices for laboratory safety.
Engineering Controls
-
Fume Hood: All handling of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect against potential exposure.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Experimental Protocols for Safety Assessment
For novel compounds like 1-(4-Fluorobenzyl)-diazepane dihydrochloride, a tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.[2] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals.[4][5]
In Vitro Toxicity Testing
In vitro methods are valuable for initial screening and can reduce the number of animals used in testing.[6]
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells.
-
Genotoxicity Assays: To assess the potential of the compound to cause DNA damage (e.g., Ames test, in vitro micronucleus assay).
-
Skin and Eye Irritation/Corrosion Assays: Using reconstructed human tissue models to predict skin and eye irritation potential.
The following diagram illustrates a general workflow for in vitro toxicity screening.
References
The Influence of Fluorine on Diazepane Scaffolds: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. In the realm of diazepanes, a core scaffold of many anxiolytic, anticonvulsant, and sedative-hypnotic drugs, fluorine substitution has been explored to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fluorinated diazepanes, with a focus on their interaction with the primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.
The GABA-A Receptor: The Primary Target of Diazepanes
Benzodiazepines, including their fluorinated derivatives, exert their effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening.
Caption: GABA-A Receptor Signaling Pathway and Modulation by Fluorinated Diazepanes.
Structure-Activity Relationship of Fluorinated Diazepanes
The potency and selectivity of fluorinated diazepanes are highly dependent on the position and number of fluorine substitutions on the diazepane scaffold and its pendant phenyl ring.
Fluorination of the Phenyl Ring
Substitution on the 5-phenyl ring has a significant impact on the pharmacological activity.
-
2'-Fluoro Substitution: The introduction of a fluorine atom at the 2'-position of the phenyl ring generally leads to a significant increase in binding affinity for the benzodiazepine receptor. For instance, fludiazepam, the 2'-fluoro derivative of diazepam, exhibits approximately four times greater binding affinity than its non-fluorinated parent compound.[1][2] This enhancement is attributed to favorable electronic interactions within the binding pocket of the GABA-A receptor.
-
Other Phenyl Substitutions: While the 2'-position is optimal, substitutions at other positions on the phenyl ring can also influence activity, though often to a lesser extent. The specific effects depend on the electronic and steric properties of the substituent.
Fluorination of the Diazepine Ring System
Fluorination on the benzodiazepine core itself is less common but can also modulate activity.
-
7-Position: The 7-position of the 1,4-benzodiazepine ring is a critical determinant of activity. Electron-withdrawing groups at this position, such as chlorine or a nitro group, are generally required for high potency. While less explored, the introduction of fluorine at this position is expected to maintain or enhance activity due to its high electronegativity.
Quantitative Data on Fluorinated Diazepanes
The following tables summarize the available quantitative data for a selection of fluorinated diazepanes, allowing for a direct comparison of their potency and efficacy.
Table 1: GABA-A Receptor Binding Affinities (Ki) of Fluorinated Diazepanes
| Compound | Structure | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Diazepam | 7-Cl, 1-CH3, 5-Ph | α1β3γ2 | 16.0 ± 1.6 | [3] |
| Fludiazepam | 7-Cl, 1-CH3, 5-(2'-F-Ph) | Not specified | ~4 times higher affinity than diazepam | [1][2] |
| Flualprazolam | 8-Cl, 1-CH3, 6-(2'-F-Ph)-4H-s-triazolo[4,3-a][3][4]benzodiazepine | Not specified | More potent than alprazolam |
Table 2: In Vivo Anticonvulsant Activity (ED50) of Fluorinated Diazepanes
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Diazepam | Mouse | Thiopental-induced anesthesia | p.o. | 0.35 (0.28-0.43) | [5] |
| Ethyl Loflazepate (CM6912) | Mouse | Thiopental-induced anesthesia | p.o. | 0.08 (0.05-0.12) | [5] |
| Flualprazolam | Mouse | Chimney test (sedative effect) | i.p. | 0.056 | [6] |
| Flualprazolam | Mouse | Dish test (sedative effect) | i.p. | 0.016 | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of fluorinated diazepanes.
Synthesis of Fluorinated Diazepanes
The synthesis of fluorinated diazepanes typically follows established routes for 1,4-benzodiazepines, starting from appropriately fluorinated precursors. A general synthetic workflow is outlined below.
Caption: General Synthetic Workflow for Fluorinated 1,4-Benzodiazepines.
Example Protocol: Synthesis of Fludiazepam (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one)
The synthesis of fludiazepam can be achieved starting from 2-amino-5-chloro-2'-fluorobenzophenone. The general procedure involves acylation with an α-haloacetyl halide, followed by cyclization with ammonia and subsequent N-methylation. A detailed, step-by-step protocol can be adapted from the synthesis of diazepam, utilizing the appropriate fluorinated starting material.[7]
GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: A radiolabeled benzodiazepine (e.g., [³H]-flunitrazepam) is incubated with a preparation of cell membranes containing GABA-A receptors. The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated.
Brief Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source (e.g., rat cerebral cortex) or from cells expressing recombinant GABA-A receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Assessment
Various animal models are used to evaluate the anticonvulsant efficacy of fluorinated diazepanes.
Example: Pentylenetetrazol (PTZ)-Induced Seizure Test
Principle: PTZ is a convulsant agent that is thought to act by blocking the chloride channel of the GABA-A receptor complex. The ability of a test compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.
Brief Protocol:
-
Animal Dosing: Administer the test compound to a group of animals (typically mice or rats) at various doses. A control group receives the vehicle.
-
PTZ Administration: After a predetermined time, administer a convulsive dose of PTZ to all animals.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic and tonic convulsions).
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from seizures (ED50).
Conclusion
The incorporation of fluorine into the diazepane scaffold is a powerful strategy for modulating its pharmacological properties. The position of fluorine substitution, particularly on the 5-phenyl ring, has a profound impact on the binding affinity for the GABA-A receptor and, consequently, on the in vivo potency. The 2'-fluoro substitution has been shown to be particularly effective in enhancing activity. Further exploration of fluorination at other positions and a more systematic evaluation of the resulting compounds will undoubtedly lead to the discovery of novel diazepane-based therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of the SAR of fluorinated diazepanes to aid researchers in the design and development of the next generation of these important central nervous system drugs.
References
- 1. Fludiazepam - Wikipedia [en.wikipedia.org]
- 2. Fludiazepam | C16H12ClFN2O | CID 3369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine synthesis [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
- 7. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
Methodological & Application
Application Note: Synthesis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorobenzyl)-diazepane, also known as 1-(4-Fluorobenzyl)homopiperazine, is a derivative of the seven-membered diazepane (homopiperazine) heterocyclic ring system. Diazepane derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents, as well as their interactions with central nervous system receptors.[1][2][3] The fluorobenzyl moiety can enhance binding affinity and selectivity to specific biological targets.[1] This document outlines a detailed protocol for the synthesis of 1-(4-Fluorobenzyl)-diazepane and its subsequent conversion to the dihydrochloride salt, a form often preferred for its stability and solubility.
Synthesis Pathway
The synthesis is a two-step process. The first step involves the N-alkylation of diazepane (homopiperazine) with 4-fluorobenzyl chloride. This is a nucleophilic substitution reaction where the secondary amine of the diazepane ring attacks the benzylic carbon of 4-fluorobenzyl chloride. The second step is the conversion of the resulting free base into its dihydrochloride salt by treatment with hydrochloric acid.
Synthesis Workflow
A diagram illustrating the key stages of the synthesis process is provided below.
Caption: Workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Experimental Protocol
4.1. Step 1: Synthesis of 1-(4-Fluorobenzyl)-diazepane (Free Base)
This procedure is adapted from standard N-alkylation methods for cyclic amines.[1]
Materials and Reagents:
-
Diazepane (Homopiperazine)
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add diazepane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 4-fluorobenzyl chloride (1.1 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain pure 1-(4-Fluorobenzyl)-diazepane as a free base.
4.2. Step 2: Synthesis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
Materials and Reagents:
-
1-(4-Fluorobenzyl)-diazepane (from Step 1)
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Beaker or Erlenmeyer flask
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified 1-(4-Fluorobenzyl)-diazepane (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise.
-
A precipitate (the dihydrochloride salt) will form immediately.
-
Continue stirring the suspension for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield 1-(4-Fluorobenzyl)-diazepane dihydrochloride as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants (Step 1) | ||
| Diazepane | 1.0 eq | Limiting reagent |
| 4-Fluorobenzyl chloride | 1.1 eq | Slight excess |
| Potassium Carbonate | 2.5 eq | Base and acid scavenger |
| Product (Free Base) | ||
| Molecular Formula | C₁₂H₁₇FN₂ | |
| Molecular Weight | 208.28 g/mol | [4] |
| Typical Yield | 75-85% | Varies with purification |
| Product (Dihydrochloride Salt) | ||
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | |
| Molecular Weight | 281.20 g/mol | |
| Melting Point | 208-209°C | [4] |
| Typical Yield | >95% (from free base) |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Fluorobenzyl chloride is a lachrymator and should be handled with care.
-
Hydrochloric acid is corrosive. Avoid contact with skin and eyes.[5]
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[5]
References
Application Note: Comprehensive Analytical Characterization of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a small molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug candidate, comprehensive characterization is essential to confirm its identity, purity, and quality.[1] Regulatory bodies require rigorous analytical data to ensure the safety and efficacy of new drug substances.[2] This document outlines a suite of analytical methods and detailed protocols for the thorough characterization of this compound, employing orthogonal techniques to provide a complete analytical profile.[3] The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.
Overall Analytical Workflow
The characterization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride follows a structured workflow, integrating multiple analytical techniques to build a complete profile of the compound. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.
Caption: Overall workflow for the analytical characterization.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile small molecules and determining their concentration (assay).[2][4] A reversed-phase HPLC method with UV detection is suitable for separating the main compound from potential process-related impurities and degradation products.
Data Presentation
Table 1: Representative HPLC Method Parameters and Acceptance Criteria
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | - |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | - |
| Gradient | 10% B to 90% B over 15 min | - |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |
| Detection | UV at 230 nm | - |
| Retention Time (RT) | ~8.5 min (Typical) | ± 2% of Reference |
| Purity (Area %) | >99.5% | ≥ 98.0% |
| Assay vs. Standard | 98.0% - 102.0% | 98.0% - 102.0% |
Experimental Protocol
-
Standard Preparation: Accurately weigh ~10 mg of 1-(4-Fluorobenzyl)-diazepane dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of a blank (diluent), followed by five replicate injections of the standard solution and two replicate injections of the sample solution.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the sample chromatogram relative to the total area of all peaks.
-
Assay: Compare the peak area of the analyte in the sample injection to the average peak area from the standard injections to determine the concentration.
-
Caption: Experimental workflow for HPLC purity analysis.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[5] Both ¹H and ¹³C NMR spectra are required to confirm the chemical structure, connectivity, and environment of each atom.
Data Presentation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
|---|---|---|---|
| ~10.5 (br s, 2H) | N-H⁺ (from dihydrochloride) | ~138.0 | Ar-C (Quaternary) |
| ~7.5 (dd, 2H) | Aromatic CH (ortho to F) | ~132.5 | Ar-CH |
| ~7.2 (t, 2H) | Aromatic CH (meta to F) | ~128.5 | Ar-CH |
| ~4.3 (s, 2H) | Benzyl CH₂ | ~115.5 | Ar-CH (meta to F) |
| ~3.5 (m, 4H) | Diazepane ring CH₂ | ~58.0 | Benzyl CH₂ |
| ~3.2 (m, 4H) | Diazepane ring CH₂ | ~52.0 | Diazepane ring C |
| ~2.2 (m, 2H) | Diazepane ring CH₂ | ~48.0 | Diazepane ring C |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
-
Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).
-
Assign peaks based on chemical shifts, coupling patterns, and integration values.
-
Functional Group Identification by FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] This technique is excellent for confirming the presence of key structural motifs.
Data Presentation
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2700-2400 | N-H⁺ stretch (from dihydrochloride) | Broad, Strong |
| 3050-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch | Medium |
| ~1600 | Aromatic C=C stretch | Medium |
| ~1510 | Aromatic C=C stretch | Strong |
| 1250-1200 | C-F stretch | Strong |
| 1150-1050 | C-N stretch | Medium |
Experimental Protocol
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet using a hydraulic press.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Place the sample in the instrument and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the proposed structure.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which is used to confirm its molecular weight.[3] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
Data Presentation
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Free Base Formula | C₁₂H₁₇FN₂ |
| Calculated Exact Mass [M+H]⁺ | 209.1454 u |
| Observed Mass [M+H]⁺ | 209.1452 u (Example) |
| Mass Accuracy | < 5 ppm |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system (LC-MS).
-
MS Parameters:
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the protonated free base. Compare the measured accurate mass to the theoretical mass calculated from the elemental formula.
Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
While the dihydrochloride salt is non-volatile, GC-MS is useful for analyzing residual solvents from the synthesis process.[8] A headspace GC-MS method is typically employed for this purpose.
Elemental Analysis
Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. The experimental values should match the theoretical values calculated from the molecular formula of the dihydrochloride salt.
Table 5: Elemental Analysis Data for C₁₂H₁₉Cl₂FN₂
| Element | Theoretical % | Observed % (Example) | Acceptance Criteria |
|---|---|---|---|
| Carbon (C) | 51.25 | 51.30 | ± 0.4% |
| Hydrogen (H) | 6.81 | 6.78 | ± 0.4% |
| Nitrogen (N) | 9.96 | 9.92 | ± 0.4% |
Logical Relationship of Analytical Methods
The chosen analytical techniques are orthogonal, meaning they measure different properties of the molecule. This provides a high degree of confidence in the final characterization. NMR confirms the atomic connectivity, MS confirms the molecular weight, FTIR identifies functional groups, and HPLC confirms purity.
Caption: Orthogonal methods for compound characterization.
References
- 1. agilent.com [agilent.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Quality control Fourier transform infrared determination of diazepam in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
Application Note: HPLC Analysis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a chemical compound often utilized as a building block in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and versatility in separating complex mixtures.[1][2][3]
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of the purity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and the quantification of its related impurities. The protocol is designed to provide a reliable and reproducible method for quality control and stability testing.
Principle
This method employs RP-HPLC with a C18 stationary phase and a gradient mobile phase consisting of a phosphate buffer and acetonitrile. The separation is based on the differential partitioning of the main compound and its potential impurities between the nonpolar stationary phase and the polar mobile phase. The gradient elution allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector, leveraging the chromophoric nature of the fluorobenzyl group. Quantification is achieved by comparing the area of the main peak to the total area of all observed peaks (Area Percent method).
Experimental Protocols
1. Apparatus and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
HPLC vials.
-
Ultrasonic bath.
2. Reagents and Chemicals
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride Reference Standard (RS) and test sample.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
4. Solution Preparation
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(4-Fluorobenzyl)-diazepane dihydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-(4-Fluorobenzyl)-diazepane dihydrochloride test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of the main peak.
Data Presentation and Results
The purity of the sample is calculated using the area percent method. The percentage purity is determined by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Example Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 8.72 | 15,430 | 0.08 |
| Impurity 2 | 12.45 | 28,990 | 0.15 |
| Main Peak | 15.61 | 19,155,200 | 99.61 |
| Impurity 3 | 19.88 | 21,150 | 0.11 |
| Impurity 4 | 23.04 | 10,580 | 0.05 |
| Total | - | 19,231,350 | 100.00 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for HPLC purity analysis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
References
Application Notes and Protocols: NMR Spectroscopic Analysis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow for the analysis. This guide is intended to assist researchers in the structural characterization and quality control of this compound.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-(4-Fluorobenzyl)-diazepane dihydrochloride, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and the known effects of protonation on amine structures. The protonation of the diazepane nitrogens is expected to cause a significant downfield shift for adjacent protons and carbons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride are summarized in Table 1. The spectrum is expected to show distinct signals for the aromatic, benzylic, and diazepane ring protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.0 - 11.0 | br s | - | NH₂⁺ (2H) |
| ~7.6 - 7.8 | m | - | Ar-H (2H, ortho to F) |
| ~7.3 - 7.5 | m | - | Ar-H (2H, meta to F) |
| ~4.3 - 4.5 | s | - | Ar-CH₂ (2H) |
| ~3.5 - 3.7 | m | - | CH₂ (4H, adjacent to N) |
| ~3.3 - 3.5 | m | - | CH₂ (4H, adjacent to N) |
| ~2.2 - 2.4 | m | - | CH₂ (2H, central in diazepane ring) |
Note: Chemical shifts for protons on protonated nitrogens (NH₂⁺) can be broad and their position is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are presented in Table 2. The carbon signals are assigned based on their expected chemical environments.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~133 (d, ³JCF ≈ 8 Hz) | Ar-C (2C, ortho to F) |
| ~129 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂) |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (2C, meta to F) |
| ~58 | Ar-CH₂ |
| ~48 | CH₂ (adjacent to N) |
| ~46 | CH₂ (adjacent to N) |
| ~25 | CH₂ (central in diazepane ring) |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]
-
Weighing the Sample: Accurately weigh 10-20 mg of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Due to the dihydrochloride salt form, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended. D₂O will result in the exchange of the NH₂⁺ protons, causing their signals to disappear from the spectrum.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Homogenization: Vortex the sample until the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube to a minimum height of 4-5 cm.[2]
-
Capping: Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆ or D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 4 s
-
Spectral Width: -2 to 12 ppm
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆ or D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1.5 s
-
Decoupling: Proton decoupled
-
Spectral Width: 0 to 180 ppm
Workflow and Data Processing
The general workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated below.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
The provided predicted data and protocols offer a robust framework for the NMR analysis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The key spectral features to note are the downfield shifts of the protons and carbons adjacent to the protonated nitrogen atoms in the diazepane ring. By following the detailed experimental procedures, researchers can obtain high-quality NMR spectra for structural verification and purity assessment of this compound.
References
Application Notes and Protocols for 1-(4-Fluorobenzyl)-diazepane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a synthetic compound belonging to the diazepane class of molecules. Compounds within this class have shown a range of biological activities, with some derivatives exhibiting affinity for various central nervous system receptors.[1][2] Notably, similar diazepane-containing derivatives have been identified as ligands for sigma receptors (σR), which are unique intracellular chaperone proteins involved in a variety of cellular functions and implicated in several neurological disorders.[3]
These application notes provide a comprehensive set of detailed protocols for the in vitro characterization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The described assays are designed to investigate the compound's binding affinity for the sigma-1 receptor (σ1R), its functional activity at this receptor, and its general cellular cytotoxicity. The protocols are intended to serve as a foundational guide for researchers in the fields of pharmacology and drug discovery.
Hypothesized Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it acts as a molecular chaperone. Upon ligand binding, σ1R can dissociate and interact with various client proteins, including ion channels and kinases, to modulate downstream signaling pathways. A simplified, hypothesized signaling cascade is depicted below.
Receptor Binding Assay: Competitive Radioligand Binding
This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for the human sigma-1 receptor (σ1R) using a radiolabeled ligand.[4][5][6]
Experimental Workflow
References
- 1. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Fluorobenzyl)-diazepane dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a small molecule belonging to the diazepane class of compounds. Emerging research suggests that diazepane derivatives act as ligands for sigma receptors, which are implicated in a variety of cellular processes. Sigma receptors, particularly the σ1 and σ2 subtypes, are gaining attention as potential therapeutic targets in oncology and neurobiology. The σ2 receptor, in particular, is often overexpressed in proliferating cancer cells, making it a promising target for anti-cancer drug development. These application notes provide a comprehensive guide for the utilization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in cell culture experiments, with a focus on assessing its potential as a sigma receptor ligand for anti-cancer research.
Mechanism of Action
The precise mechanism of action for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a subject of ongoing investigation. However, based on its structural similarity to other studied diazepane derivatives, it is hypothesized to function as a sigma receptor ligand. Sigma receptors are intracellular chaperone proteins, primarily located at the mitochondria-associated endoplasmic reticulum membrane.
-
Sigma-1 (σ1) Receptor: This receptor is involved in the regulation of ion channels, calcium signaling, and cellular stress responses. Ligands targeting the σ1 receptor can modulate neuronal function and have shown neuroprotective effects.
-
Sigma-2 (σ2) Receptor: This receptor is highly expressed in rapidly proliferating tumor cells and is considered a biomarker for cancer. Activation of the σ2 receptor by ligands has been shown to induce apoptosis (programmed cell death) in cancer cells.
The interaction of 1-(4-Fluorobenzyl)-diazepane dihydrochloride with these receptors could lead to the modulation of key signaling pathways involved in cell survival, proliferation, and death.
Data Presentation
Given that specific quantitative data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not yet widely published, the following tables are provided as templates for researchers to populate with their experimental data.
Table 1: In Vitro Efficacy of 1-(4-Fluorobenzyl)-diazepane dihydrochloride (User-Generated Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Enter Data | Enter Data | |
| e.g., A549 | Lung Carcinoma | Enter Data | Enter Data | |
| e.g., U87-MG | Glioblastoma | Enter Data | Enter Data | |
| e.g., SH-SY5Y | Neuroblastoma | Enter Data | Enter Data |
Table 2: Sigma Receptor Binding Affinity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride (User-Generated Data)
| Receptor Subtype | Ki (nM) | Assay Conditions |
| Sigma-1 (σ1) | Enter Data | e.g., Radioligand binding assay with --INVALID-LINK---pentazocine |
| Sigma-2 (σ2) | Enter Data | e.g., Radioligand binding assay with [3H]DTG |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare stock solutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride correctly to ensure accurate and reproducible results. As the solubility of this compound in aqueous media may be limited, a solvent-based stock solution is recommended.
Materials:
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of 1-(4-Fluorobenzyl)-diazepane dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride stock solution
-
96-well clear-bottom black plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and a vehicle control for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence of treated cells to the vehicle control. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways of 1-(4-Fluorobenzyl)-diazepane.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
Logical Relationship
Application Notes and Protocols for 1-(4-Fluorobenzyl)-diazepane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with potential therapeutic applications in neuroscience.[1] Structurally related to benzodiazepines, this compound is hypothesized to exert its effects through the modulation of neurotransmitter systems in the central nervous system (CNS).[2][3] The presence of a fluorobenzyl group may enhance its binding affinity and selectivity for specific molecular targets, such as enzymes or receptors.[1] Preclinical research suggests potential anxiolytic, antidepressant, and anticonvulsant properties for diazepine derivatives.[2][3][4]
Proposed Mechanism of Action: GABAergic Modulation
The primary proposed mechanism of action for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is the positive allosteric modulation of the GABA-A receptor.[5][6] GABA (γ-aminobutyric acid) is the main inhibitory neurotransmitter in the CNS.[6] Upon binding to the GABA-A receptor, a ligand-gated ion channel, GABA mediates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]
1-(4-Fluorobenzyl)-diazepane dihydrochloride is thought to bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding is believed to enhance the receptor's affinity for GABA, thereby potentiating the inhibitory effect of GABA.[5][6] This enhanced inhibition at a synaptic level is thought to underlie the potential anxiolytic, sedative, and anticonvulsant effects of the compound.[4][6]
Experimental Protocols
In Vitro Studies
Objective: To determine the binding affinity (Ki) of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride
-
Radioligand: [³H]-Flunitrazepam
-
Reference Compound: Diazepam
-
Membrane Preparation: Rat cortical membranes expressing GABA-A receptors
-
Assay Buffer: Tris-HCl buffer
-
Scintillation fluid and vials
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound and the reference compound.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, reference compound, or vehicle.
-
Incubate the plate at a specified temperature and duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from the total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To characterize the functional effects of 1-(4-Fluorobenzyl)-diazepane dihydrochloride on GABA-A receptor-mediated currents.
Materials:
-
Cell Line: HEK293 cells transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2)
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride
-
GABA
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
Protocol:
-
Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.
-
Prepare recording pipettes with a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Apply GABA at a concentration that elicits a submaximal current (EC10-EC20).
-
Co-apply the test compound with GABA and record the potentiation of the GABA-evoked current.
-
Perform concentration-response experiments to determine the EC50 of the test compound for potentiation of the GABA response.
-
Analyze the data to determine the modulatory effect of the compound on GABA-A receptor function.[5][7][8]
In Vivo Studies
Objective: To assess the anxiolytic-like effects of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in rodents.
Materials:
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride
-
Vehicle control (e.g., saline, DMSO)
-
Positive control: Diazepam
-
Elevated plus maze apparatus
-
Animal subjects (e.g., mice or rats)
-
Video tracking software
Protocol:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) 30 minutes prior to testing.
-
Place each animal individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[4][9]
Objective: To evaluate the potential antidepressant-like effects of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in rodents.
Materials:
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride
-
Vehicle control
-
Positive control: Imipramine or another standard antidepressant
-
Cylindrical water tank
-
Animal subjects (e.g., mice)
-
Video recording equipment
Protocol:
-
Administer the test compound, vehicle, or positive control to the animals daily for a predetermined period (e.g., 7-14 days).
-
On the test day, place each animal in a cylinder filled with water (23-25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in the duration of immobility is considered an antidepressant-like effect.[3]
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific experimental data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not publicly available. The values are based on typical results for benzodiazepine-like compounds.
Table 1: In Vitro GABA-A Receptor Binding Affinity
| Compound | Radioligand | Receptor Source | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | [³H]-Flunitrazepam | Rat Cortical Membranes | 50 | 25 |
| Diazepam (Reference) | [³H]-Flunitrazepam | Rat Cortical Membranes | 20 | 10 |
Table 2: In Vitro Functional Potency at GABA-A Receptors (α1β2γ2)
| Compound | GABA Concentration (µM) | EC50 for Potentiation (nM) [Hypothetical] | Maximum Potentiation (%) [Hypothetical] |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | 1 | 100 | 150 |
| Diazepam (Reference) | 1 | 40 | 200 |
Table 3: In Vivo Anxiolytic Activity in the Elevated Plus Maze (Mice)
| Treatment Group (Dose, mg/kg, i.p.) | Time in Open Arms (s) [Mean ± SEM, Hypothetical] | Open Arm Entries (%) [Mean ± SEM, Hypothetical] |
| Vehicle | 30 ± 5 | 20 ± 3 |
| 1-(4-Fluorobenzyl)-diazepane (1) | 60 ± 8 | 35 ± 5 |
| 1-(4-Fluorobenzyl)-diazepane (3) | 80 ± 10 | 45 ± 6 |
| Diazepam (1) | 90 ± 12 | 50 ± 7 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 4: In Vivo Antidepressant-like Activity in the Forced Swim Test (Mice)
| Treatment Group (Dose, mg/kg, i.p., 7 days) | Immobility Time (s) [Mean ± SEM, Hypothetical] |
| Vehicle | 150 ± 10 |
| 1-(4-Fluorobenzyl)-diazepane (5) | 110 ± 8 |
| 1-(4-Fluorobenzyl)-diazepane (10) | 90 ± 7 |
| Imipramine (20) | 80 ± 6 |
| p < 0.05, **p < 0.01 vs. Vehicle |
References
- 1. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
For Research Use Only. Not for human or veterinary use.
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a research chemical belonging to the 1,4-diazepane class of compounds. The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, known to be associated with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl group may influence the compound's pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the potential research applications and suggested experimental protocols based on the activities of structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 199672-23-6 | [1][2] |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | [2] |
| Molecular Weight | 281.20 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Purity | Typically >98% | |
| Storage | Store in a cool, dry place. |
Potential Research Applications
Based on the biological activities of structurally similar 1,4-diazepane derivatives, 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a candidate for investigation in the following areas:
-
Anticoagulant Research: As a potential inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade.
-
Neuropharmacology Research: As a potential ligand for sigma receptors, which are implicated in various central nervous system (CNS) disorders.
-
Antimicrobial Research: As a potential efflux pump inhibitor (EPI) in bacteria, which could reverse multidrug resistance.
Experimental Protocols
The following are suggested protocols for investigating the potential biological activities of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. These are based on established methods for analogous compounds and should be optimized for specific experimental conditions.
Factor Xa (FXa) Inhibition Assay
This protocol is designed to assess the inhibitory activity of the compound against human Factor Xa.
Workflow for FXa Inhibition Assay:
Caption: Workflow for determining the in vitro inhibitory activity against Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., CH3OCO-D-CHG-Gly-Arg-pNA·AcOH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve a range of test concentrations.
-
In a 96-well plate, add the assay buffer, human FXa solution, and the test compound dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data for Structurally Related Factor Xa Inhibitors (for comparison):
| Compound | Target | IC50 (nM) | Reference |
| YM-96765 (a 1,4-diazepane derivative) | Factor Xa | 6.8 |
Sigma Receptor Binding Assay
This protocol is to determine the binding affinity of the compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Workflow for Sigma Receptor Binding Assay:
Caption: Workflow for determining sigma receptor binding affinity via radioligand displacement.
Materials:
-
Membrane preparations expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain).
-
Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Radioligand for sigma-2 receptor (e.g., [³H]DTG).
-
Unlabeled ligands for non-specific binding determination (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in DMSO.
-
Perform serial dilutions of the stock solution.
-
In test tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at a specified temperature for a set time (e.g., 25°C for 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of displacement by the test compound.
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Quantitative Data for Structurally Related Sigma Receptor Ligands (for comparison):
| Compound | Target | Ki (nM) | Reference |
| Benzofuran derivative 2c | σ₁ Receptor | 8.0 | |
| Benzofuran derivative 2c | σ₂ Receptor | >1000 | |
| Quinoline derivative 2d | σ₁ Receptor | 35 | |
| Quinoline derivative 2d | σ₂ Receptor | 130 |
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This protocol assesses the ability of the compound to inhibit bacterial efflux pumps, leading to increased intracellular accumulation of a fluorescent substrate.
Workflow for Efflux Pump Inhibition Assay:
Caption: Workflow for assessing efflux pump inhibition using an ethidium bromide accumulation assay.
Materials:
-
Bacterial strain with known efflux pump activity (e.g., Escherichia coli overexpressing AcrAB-TolC).
-
Ethidium bromide (EtBr).
-
Phosphate-buffered saline (PBS).
-
96-well black microplate with a clear bottom.
-
Fluorometric microplate reader.
Procedure:
-
Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Prepare a solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in PBS.
-
In a 96-well plate, add the bacterial suspension and the test compound. Include a positive control (a known efflux pump inhibitor like CCCP or PAβN) and a negative control (no inhibitor).
-
Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Add ethidium bromide to all wells to a final concentration of, for example, 2 µg/mL.
-
Immediately place the plate in a fluorometric reader and monitor the fluorescence (e.g., excitation at 530 nm and emission at 600 nm) at regular intervals for a set duration (e.g., 60 minutes).
-
Plot the fluorescence intensity against time. An increased rate of fluorescence increase in the presence of the test compound compared to the control indicates efflux pump inhibition.
Qualitative Data for a Structurally Related Efflux Pump Inhibitor (for comparison):
| Compound | Effect | Bacterial Strain | Reference |
| 1-benzyl-1,4-diazepane | Increased ethidium bromide accumulation | E. coli overexpressing AcrAB and AcrEF |
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with care as a potentially hazardous substance. Refer to the Safety Data Sheet (SDS) for more detailed information.
Disclaimer
The information provided in these application notes is for research purposes only and is based on the scientific literature for structurally related compounds. The specific biological activities and optimal experimental conditions for 1-(4-Fluorobenzyl)-diazepane dihydrochloride have not been definitively established. Researchers should conduct their own validation and optimization studies. This compound is not intended for diagnostic or therapeutic use in humans or animals.
References
applications of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in medicinal chemistry.
Application Notes and Protocols: 1-(4-Fluorobenzyl)-diazepane dihydrochloride
Disclaimer: Publicly available scientific literature lacks specific biological data and detailed medicinal chemistry applications for 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The following application notes and protocols are based on the published research of a closely related analog, 1-benzyl-1,4-diazepane , to illustrate a potential application of this chemical scaffold. The experimental data presented pertains to 1-benzyl-1,4-diazepane.
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride belongs to the diazepine class of heterocyclic compounds. While this specific molecule is not extensively characterized in the literature, the broader class of diazepines and related benzodiazepines are known to possess a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The inclusion of a fluorobenzyl moiety may enhance binding affinity and selectivity to biological targets.[3]
This document provides detailed application notes and protocols for investigating the potential of 1-(4-Fluorobenzyl)-diazepane dihydrochloride as an efflux pump inhibitor (EPI) in bacteria, based on studies of its non-fluorinated analog, 1-benzyl-1,4-diazepane.[4][5] Efflux pumps are a significant mechanism of multidrug resistance (MDR) in bacteria, and their inhibition can restore the efficacy of existing antibiotics.[4]
Potential Application: Reversal of Multidrug Resistance
The structural analog 1-benzyl-1,4-diazepane (1-BD) has been shown to act as an efflux pump inhibitor in Escherichia coli, particularly against the AcrAB-TolC efflux system.[4][5] This suggests that 1-(4-Fluorobenzyl)-diazepane dihydrochloride could be investigated for similar activity. The primary application would be as an adjuvant in antibiotic therapy to potentiate the activity of antibiotics that are substrates of these efflux pumps.
Quantitative Data: Antibiotic Potentiation by 1-benzyl-1,4-diazepane (1-BD)
The following table summarizes the effect of 1-benzyl-1,4-diazepane on the Minimum Inhibitory Concentration (MIC) of levofloxacin against E. coli strains with varying levels of efflux pump expression.[4]
| Bacterial Strain | Efflux Pump Profile | Antibiotic | MIC (µg/mL) without 1-BD | MIC (µg/mL) with 1-BD (128 µg/mL) | Fold Potentiation |
| E. coli AG100 | Wild-type | Levofloxacin | 0.06 | 0.03 | 2 |
| E. coli AG100A | ΔacrAB | Levofloxacin | 0.015 | 0.015 | 1 (No change) |
| E. coli AG102 | Overexpressing AcrAB | Levofloxacin | 0.5 | 0.06 | 8.3 |
Data extracted from a study on 1-benzyl-1,4-diazepane.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of 1-(4-Fluorobenzyl)-diazepane dihydrochloride as an efflux pump inhibitor. These are based on the methodologies used for 1-benzyl-1,4-diazepane.[4]
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane
A common method for the synthesis of N-substituted diazepanes is through nucleophilic substitution.[3]
Materials:
-
1,4-Diazepane
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF or THF.
-
Add 4-fluorobenzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(4-fluorobenzyl)-1,4-diazepane.
-
For the dihydrochloride salt, dissolve the free base in an appropriate solvent (e.g., diethyl ether) and bubble with HCl gas or add a solution of HCl in ether. The precipitate can then be collected by filtration.
Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Protocol 2: Antibiotic Potentiation Assay (Checkerboard Assay)
This assay determines the ability of the test compound to enhance the activity of a known antibiotic.
Materials:
-
Bacterial strains (E. coli strains with different efflux pump expression levels)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Antibiotic stock solution (e.g., Levofloxacin)
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride stock solution (in DMSO or water)
Procedure:
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and 1-(4-Fluorobenzyl)-diazepane dihydrochloride (e.g., along the columns).
-
Inoculate each well with the bacterial suspension. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence and absence of the test compound. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fold Potentiation = (MIC of antibiotic alone) / (MIC of antibiotic with test compound).
Caption: Workflow for the antibiotic potentiation (checkerboard) assay.
Protocol 3: Ethidium Bromide Accumulation Assay
This real-time fluorescence-based assay measures the intracellular accumulation of ethidium bromide (a substrate of many efflux pumps). An effective EPI will block the efflux of ethidium bromide, leading to an increase in intracellular fluorescence.
Materials:
-
Bacterial strains
-
Phosphate buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Fluorescence microplate reader (Excitation ~530 nm, Emission ~600 nm)
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS containing glucose (as an energy source).
-
Adjust the optical density of the cell suspension.
-
Add the test compound (1-(4-Fluorobenzyl)-diazepane dihydrochloride) at a fixed concentration to the wells of a black, clear-bottom 96-well plate. Include a positive control (a known EPI like CCCP or PAβN) and a negative control (no compound).
-
Add the bacterial suspension to the wells.
-
Initiate the reaction by adding ethidium bromide to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Plot fluorescence intensity versus time. Increased fluorescence in the presence of the test compound compared to the control indicates inhibition of efflux.
Caption: Conceptual diagram of efflux pump inhibition leading to fluorescence.
Conclusion
While direct evidence for the medicinal chemistry applications of 1-(4-Fluorobenzyl)-diazepane dihydrochloride is currently lacking, the data from its close analog, 1-benzyl-1,4-diazepane, provides a strong rationale for its investigation as an efflux pump inhibitor. The protocols provided herein offer a starting point for researchers to explore this potential application and to characterize the biological activity of this compound. Further studies could also explore its activity on other central nervous system targets, given the known pharmacology of the diazepine scaffold.
References
Application Notes and Protocols for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride as a Putative Efflux Pump Inhibitor
Disclaimer: Scientific literature readily available through public search engines does not contain specific data on the efflux pump inhibitory activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The following information is based on studies of a closely related, non-fluorinated analog, 1-benzyl-1,4-diazepane (1-BD) , and should be considered as a reference for investigating the potential of its fluorinated counterpart. The substitution of a hydrogen atom with a fluorine atom can significantly alter the biological activity of a compound.
Introduction
Efflux pumps are a primary mechanism of multidrug resistance (MDR) in bacteria, actively extruding a broad range of antibiotics from the cell and reducing their intracellular concentration to sub-therapeutic levels. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of conventional antibiotics. Derivatives of 1,4-diazepane have been investigated for their potential biological activities, including antimicrobial properties.[1] This document outlines the potential application of 1-(4-Fluorobenzyl)-diazepane dihydrochloride as an efflux pump inhibitor, drawing parallels from the characterized activities of 1-benzyl-1,4-diazepane.
Putative Mechanism of Action
Based on its structural analog, 1-benzyl-1,4-diazepane, the proposed mechanism of action for 1-(4-Fluorobenzyl)-diazepane dihydrochloride as an efflux pump inhibitor in Gram-negative bacteria like Escherichia coli is multifaceted. It is suggested to act as an EPI through a mixed mechanism that may include:
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Increased Membrane Permeability: The compound may increase the permeability of the bacterial membranes.[2][3]
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Inhibition of Efflux: It is hypothesized to inhibit the function of Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as AcrAB-TolC.[2][3]
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Reduction of Efflux Pump Expression: The compound might also decrease the transcription of genes encoding for efflux pump components, for instance, acrAB.[2][3]
This multi-pronged approach could lead to an increased intracellular concentration of antibiotics that are substrates of these pumps, thus potentiating their antibacterial effect.
Data Presentation: Antibiotic Potentiation by 1-benzyl-1,4-diazepane
The following tables summarize the potentiation of various antibiotics by the non-fluorinated analog, 1-benzyl-1,4-diazepane (1-BD), against different strains of E. coli overexpressing efflux pumps. The "Antibiotic Activity Gain" is a measure of the fold-decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the EPI.
Table 1: Adjuvant Effect of 1-benzyl-1,4-diazepane on Antibiotic Activity in E. coli Strains
| Strain | Antibiotic | MIC (µg/ml) without EPI | MIC (µg/ml) with 1-BD (0.4 mg/ml) | Antibiotic Activity Gain (Fold) |
| 1-DC14PS | Levofloxacin | >128 | 16 | >8 |
| 1-DC14PS | Chloramphenicol | 64 | 16 | 4 |
| 1-DC14PS | Rifampicin | >128 | 32 | >4 |
| 1-DC14PS | Tetracycline | 128 | 32 | 4 |
| 2-DC14PS | Levofloxacin | >128 | 16 | >8 |
| 2-DC14PS | Chloramphenicol | 64 | 16 | 4 |
| 2-DC14PS | Rifampicin | >128 | 32 | >4 |
| 2-DC14PS | Tetracycline | 128 | 32 | 4 |
| 3-AG100MKX | Levofloxacin | 128 | 8 | 16 |
| 3-AG100MKX | Chloramphenicol | 64 | 16 | 4 |
| 3-AG100MKX | Rifampicin | >128 | 32 | >4 |
| 3-AG100MKX | Tetracycline | 128 | 32 | 4 |
Data extracted from a study on 1-benzyl-1,4-diazepane and may not be representative of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.[1]
Experimental Protocols
The following are detailed protocols based on methodologies used to evaluate 1-benzyl-1,4-diazepane, which can be adapted for 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Minimum Inhibitory Concentration (MIC) and Antibiotic Potentiation Assay
This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, both in the absence and presence of the putative EPI.
Materials:
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Bacterial strain of interest (e.g., E. coli overexpressing efflux pumps)
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Mueller-Hinton Broth (MHB)
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Antibiotics of interest (e.g., levofloxacin, chloramphenicol)
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1-(4-Fluorobenzyl)-diazepane dihydrochloride
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Sterile 96-well microtiter plates
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Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.
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EPI Preparation: Prepare a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Determine its intrinsic MIC. For potentiation assays, use a sub-inhibitory concentration (e.g., 1/4th of its MIC).
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Plate Setup:
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In a 96-well plate, perform a two-fold serial dilution of the antibiotic in MHB.
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Prepare an identical plate containing the same serial dilution of the antibiotic but with the addition of the sub-inhibitory concentration of the EPI to each well.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Compare the MIC values in the plates with and without the EPI to determine the antibiotic activity gain.
Ethidium Bromide Accumulation Assay
This real-time fluorometric assay measures the intracellular accumulation of ethidium bromide (EtBr), a substrate of many efflux pumps. An effective EPI will block the efflux of EtBr, leading to an increase in intracellular fluorescence.
Materials:
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Mid-log phase bacterial culture
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Phosphate-buffered saline (PBS)
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Ethidium bromide (EtBr)
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Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or another proton motive force inhibitor
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Glucose
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1-(4-Fluorobenzyl)-diazepane dihydrochloride
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Fluorometer with temperature control
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend them in PBS.
-
Loading: Incubate the cells with EtBr and CCCP to de-energize the cells and allow the dye to accumulate.
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Washing: Centrifuge the cells and wash with PBS to remove extracellular EtBr and CCCP.
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Assay:
-
Resuspend the EtBr-loaded cells in PBS.
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Place the cell suspension in a fluorometer cuvette.
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Add 1-(4-Fluorobenzyl)-diazepane dihydrochloride at the desired concentration. As a negative control, use a sample with no EPI.
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Add glucose to the cuvette to energize the cells and initiate efflux.
-
-
Measurement: Immediately begin recording the fluorescence (e.g., excitation at 525 nm and emission at 605 nm) over time. A slower decrease in fluorescence in the presence of the EPI compared to the control indicates inhibition of efflux.
Safety and Handling
The toxicological properties of 1-(4-Fluorobenzyl)-diazepane dihydrochloride have not been extensively investigated. Standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area, and use personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
While direct evidence is currently lacking for 1-(4-Fluorobenzyl)-diazepane dihydrochloride, the data from its non-fluorinated analog, 1-benzyl-1,4-diazepane, suggests a promising avenue of investigation for its potential as an efflux pump inhibitor. The protocols and data presented here provide a framework for researchers to explore the activity of this fluorinated compound and its potential to combat multidrug-resistant bacteria. Further studies are essential to elucidate its precise mechanism of action, efficacy, and spectrum of activity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The primary synthetic route addressed is the reductive amination of diazepane (homopiperazine) with 4-fluorobenzaldehyde, followed by salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A1: The most common and direct approach is a two-step process:
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Reductive Amination: Reaction of diazepane (homopiperazine) with 4-fluorobenzaldehyde to form the tertiary amine, 1-(4-Fluorobenzyl)-diazepane. This reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ.
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Salt Formation: Treatment of the purified free base with hydrochloric acid to precipitate the dihydrochloride salt.
Q2: Which reducing agents are suitable for the reductive amination step?
A2: Several reducing agents can be used, with the choice depending on reaction conditions and scale. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). STAB is often preferred for its mildness and tolerance to a wider range of functional groups.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors. Incomplete imine/iminium ion formation, degradation of starting materials or product, inefficient reduction, or issues during workup and purification are common culprits. Refer to the troubleshooting guide below for specific scenarios.
Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A4: Besides unreacted starting materials, a common side product is the dialkylated diazepane, where both nitrogen atoms of the diazepane ring have reacted with 4-fluorobenzaldehyde. O-alkylation of the aldehyde to form a hemiaminal may also occur.[1] The formation of multiple products can be influenced by the stoichiometry of reactants and reaction conditions.[2]
Q5: How can I best monitor the progress of the reductive amination reaction?
A5: Thin-layer chromatography (TLC) is a standard method. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to resolve the starting materials (diazepane and 4-fluorobenzaldehyde) from the product. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing compounds. LC-MS is also an excellent tool to monitor the reaction and identify intermediates and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Imine/Iminium Formation: The initial condensation between the aldehyde and amine may be slow or unfavorable under the chosen conditions. The pH of the reaction mixture can be critical.[3] | - Ensure the reaction is run in a suitable solvent (e.g., dichloroethane, methanol, or THF).- For borohydride reductions, adding a mild acid like acetic acid can catalyze imine formation. Monitor and adjust the pH to a weakly acidic range (pH 5-6).- Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by NMR or TLC.[3] |
| 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | - Use a fresh bottle of the reducing agent.- Add the reducing agent in portions to maintain its concentration throughout the reaction. | |
| 3. Unsuitable Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - For most reductive aminations with borohydride reagents, room temperature is suitable. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but monitor for side product formation. | |
| Formation of Dialkylated Byproduct | 1. Incorrect Stoichiometry: Using an excess of 4-fluorobenzaldehyde can lead to the alkylation of both nitrogen atoms on the diazepane ring. | - Use a 1:1 molar ratio of diazepane to 4-fluorobenzaldehyde. It may be beneficial to use a slight excess of the diazepane to favor mono-alkylation. |
| 2. Reaction Conditions Favoring Dialkylation: Prolonged reaction times or higher temperatures might promote the second alkylation. | - Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.- Consider a stepwise approach where the diazepane is first mono-protected, followed by alkylation and deprotection. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: The polarity of the product may be similar to that of the unreacted diazepane or other byproducts, making chromatographic separation difficult. | - Adjust the polarity of the eluent for column chromatography. Adding a small amount of triethylamine or ammonia to the eluent can improve the peak shape of amines.- Consider converting the crude product to the dihydrochloride salt, which may allow for purification by recrystallization. |
| 2. Product is an Oil and Difficult to Handle: The free base of 1-(4-Fluorobenzyl)-diazepane may be a viscous oil. | - Proceed with the salt formation step. The dihydrochloride salt is expected to be a solid that can be isolated by filtration. | |
| Issues with Dihydrochloride Salt Formation | 1. Salt Does Not Precipitate: The salt may be soluble in the chosen solvent. | - Use a non-polar solvent like diethyl ether, MTBE, or a mixture of dichloromethane and hexanes for the precipitation.- Ensure the HCl solution is sufficiently concentrated. |
| 2. Product Precipitates as a Gummy Solid: The precipitation is too rapid or the solvent system is not ideal. | - Add the HCl solution slowly with vigorous stirring.- Try a different solvent system for the precipitation. Cooling the solution may also help to induce crystallization. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
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Reaction Setup: To a solution of diazepane (1.0 eq) in anhydrous dichloroethane (DCE) or tetrahydrofuran (THF), add 4-fluorobenzaldehyde (1.0-1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dihydrochloride Salt Formation
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Dissolution: Dissolve the purified 1-(4-Fluorobenzyl)-diazepane free base in a minimal amount of a suitable solvent such as methanol or dichloromethane.
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Acidification: Add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic and a precipitate forms.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride, presented in a question-and-answer format.
Q1: Low or no product yield is observed after the N-alkylation reaction. What are the potential causes and solutions?
A1: Low product yield in the N-alkylation of diazepane with 4-fluorobenzyl halide can stem from several factors. A systematic approach to troubleshooting is recommended.
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Reagent Quality: Verify the purity and reactivity of the starting materials. Diazepane should be a free base and not a salt for optimal reactivity. The 4-fluorobenzyl halide (bromide or chloride) should be pure and free from degradation products.
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Reaction Conditions: The choice of base and solvent is critical. A weak base may not sufficiently deprotonate the diazepane, while an overly strong base can lead to side reactions. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
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Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for starting material consumption and product formation.
Q2: Multiple spots are observed on the TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can they be minimized?
A2: The formation of multiple products is a common issue in N-alkylation reactions.
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Dialkylation: The most common byproduct is the dialkylated diazepane, where both nitrogen atoms of the diazepane ring are alkylated by the 4-fluorobenzyl group. To minimize this, use a molar excess of the diazepane relative to the 4-fluorobenzyl halide. A slow, dropwise addition of the alkylating agent can also favor mono-alkylation.
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Quaternization: Formation of a quaternary ammonium salt can occur if the product is further alkylated. This is more likely with prolonged reaction times or excess alkylating agent.
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Elimination: The 4-fluorobenzyl halide can undergo elimination reactions in the presence of a strong base, leading to the formation of 4-fluorostyrene derivatives. Using a non-nucleophilic, hindered base can mitigate this.
Q3: The purification of the final product is challenging. What strategies can be employed for effective purification?
A3: Purification of 1-(4-Fluorobenzyl)-diazepane can be complicated by the presence of unreacted starting materials and byproducts.
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Extraction: A standard aqueous workup can remove the base and any water-soluble impurities. The product, being a tertiary amine, can be extracted into an organic solvent.
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Column Chromatography: Silica gel column chromatography is a common method for purifying amine products. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), can effectively separate the desired product from impurities.
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Crystallization of the Dihydrochloride Salt: The final product is the dihydrochloride salt. After purification of the free base, it can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the pure dihydrochloride salt.
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A: A common and straightforward method is the direct N-alkylation of diazepane with 4-fluorobenzyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Q: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A:
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Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product and any byproducts.
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Product Characterization: The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine its purity.
Q: Are there any specific safety precautions to consider during this synthesis?
A: Yes, standard laboratory safety practices should be followed.
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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4-Fluorobenzyl halides are lachrymators and skin irritants. Handle them with care.
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Bases such as potassium carbonate and triethylamine should be handled with appropriate caution.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Diazepane
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alkylating Agent | 4-Fluorobenzyl bromide | 4-Fluorobenzyl chloride | 4-Fluorobenzyl bromide |
| Base | K₂CO₃ | Triethylamine (TEA) | NaH |
| Solvent | Acetonitrile (ACN) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 80 °C (Reflux) | Room Temperature | 0 °C to RT |
| Reaction Time | 12 hours | 24 hours | 6 hours |
| Typical Yield | Moderate to Good | Low to Moderate | Good to High |
| Key Consideration | Good for scaling up. | Milder conditions. | Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-diazepane
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To a solution of diazepane (1.2 equivalents) in acetonitrile (10 mL per mmol of diazepane) is added potassium carbonate (2.0 equivalents).
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The mixture is stirred at room temperature for 15 minutes.
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4-Fluorobenzyl bromide (1.0 equivalent) is added dropwise to the suspension.
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The reaction mixture is heated to reflux (approximately 80-82 °C) and stirred for 12 hours.
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The reaction progress is monitored by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine).
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is partitioned between water and an organic solvent such as ethyl acetate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.
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The crude product is purified by silica gel column chromatography.
Protocol 2: Formation of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
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The purified 1-(4-Fluorobenzyl)-diazepane free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.
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A solution of hydrochloric acid (2.2 equivalents) in the same solvent (or a miscible one, e.g., HCl in diethyl ether) is added dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Caption: Troubleshooting logic for low product yield.
purification challenges with 1-(4-Fluorobenzyl)-diazepane dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of N-benzyl-diazepane derivatives may include:
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Unreacted starting materials: Such as diazepane and 4-fluorobenzyl chloride or 4-fluorobenzaldehyde.
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Byproducts of the benzylation reaction: Including over-alkylated products like 1,4-bis(4-fluorobenzyl)-diazepane.
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Reagents from salt formation: Excess hydrochloric acid or residual solvents from the HCl solution (e.g., isopropanol, diethyl ether).
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Degradation products: Amines can be susceptible to oxidation, especially if exposed to air and light for extended periods.[1]
Q2: My purified 1-(4-Fluorobenzyl)-diazepane dihydrochloride is an oil or a sticky solid. How can I obtain a crystalline product?
A2: Oiling out or the formation of a sticky solid during purification is a common issue, particularly with hydrochloride salts. This can be caused by the presence of residual solvents, impurities acting as a eutectic mixture, or issues with the chosen crystallization solvent. Refer to the "Troubleshooting Guide for Recrystallization" for strategies to address this, such as solvent screening and the use of anti-solvents.
Q3: What is the best way to assess the purity of my 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by comparing the spectra of crude and purified samples.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a primary technique for purifying solid organic compounds like amine hydrochlorides.[2][3] The goal is to dissolve the impure solid in a hot solvent and allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often good choices. A mixture of an alcohol and water can also be effective.[7] |
| Compound "oils out" upon cooling. | The compound is too soluble in the chosen solvent, or the cooling is too rapid. | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then reheat to clarify and cool slowly. 3. Try a different solvent system altogether. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. If the solution is already concentrated, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise at room temperature until turbidity is observed, then heat to redissolve and cool slowly. Common anti-solvents for polar solvents include diethyl ether or heptane. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound. |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration. 3. Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Product purity is not significantly improved. | The impurity has similar solubility to the product in the chosen solvent. | 1. Try a different recrystallization solvent or solvent pair. The goal is to find a solvent that dissolves the product well at high temperatures but the impurity poorly, or vice versa. 2. Consider a preliminary purification step, such as an acid-base extraction or a simple wash with a solvent that selectively removes the impurity.[5] |
Column Chromatography Troubleshooting
For impurities that are difficult to remove by recrystallization, silica gel column chromatography of the free base followed by conversion back to the dihydrochloride salt can be an effective alternative.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the mobile phase. For basic amines, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent system can improve elution and reduce tailing. |
| Compound streaks on the column. | The compound is interacting too strongly with the acidic silica gel. | 1. Add a small amount of a base (e.g., triethylamine or ammonia in methanol) to the eluent. 2. Use a different stationary phase, such as alumina (basic or neutral). |
| Poor separation of the product and impurities. | The eluent system is not optimized. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between the product and the major impurities. 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
Experimental Protocols
Protocol 1: General Recrystallization of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
This protocol provides a general guideline. The optimal solvent system should be determined experimentally.
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Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures like ethanol/water or isopropanol/diethyl ether) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude 1-(4-Fluorobenzyl)-diazepane dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: HPLC Analysis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
This is a starting point for developing an HPLC method. The conditions may need to be optimized for your specific instrument and sample.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid or a phosphate buffer in water) and Mobile Phase B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Logical Relationship of Potential Impurities
Caption: Potential impurities arising from the synthesis of 1-(4-Fluorobenzyl)-diazepane.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Fluorobenzyl)-diazepane dihydrochloride degradation and storage issues
Welcome to the technical support center for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride?
A1: To ensure the stability and integrity of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2] For long-term storage, maintaining a refrigerated temperature (2-8 °C) is advisable. The compound should also be protected from light.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride are not extensively documented in publicly available literature, similar diazepane and benzodiazepine structures are susceptible to hydrolysis and oxidation.[3] Forced degradation studies on related compounds have shown that acidic, basic, oxidative, and photolytic conditions can lead to the formation of degradation products.[4][5][6] Hydrolysis of the diazepane ring and oxidation of the benzyl moiety are potential areas of concern.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram could be due to several factors, including the presence of impurities from synthesis, degradation of the compound, or interactions with excipients if in a formulation. It is crucial to perform forced degradation studies to identify potential degradation products.[4][5] These studies help in developing a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from any degradants.[4][5]
Q4: How can I develop a stability-indicating method for this compound?
A4: A stability-indicating method can be developed using High-Performance Liquid Chromatography (HPLC) with UV detection. The process involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[5][7] The goal is to achieve a separation of the parent peak from all degradation product peaks. Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.[8]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results
Symptoms:
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Decreased peak area of the active compound in HPLC analysis over time.
-
Inconsistent biological activity in assays.
Possible Causes:
-
Degradation: The compound may be degrading due to improper storage or handling.
-
Hygroscopicity: The dihydrochloride salt may absorb moisture, leading to a decrease in the concentration of the active compound by weight.
-
Incompatibility: The compound may be reacting with other components in the formulation or solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light and moisture.[1][2]
-
Perform Purity Check: Re-analyze the purity of your compound using a validated analytical method.
-
Conduct Forced Degradation Studies: To understand the stability of your compound, perform forced degradation studies under various stress conditions. This will help identify potential degradants.[5]
Issue 2: Appearance of Unknown Impurities in Chromatograms
Symptoms:
-
New peaks appearing in HPLC chromatograms that were not present in the initial analysis.
Possible Causes:
-
Degradation: The compound is degrading under the experimental or storage conditions.
-
Contamination: The sample may be contaminated.
Troubleshooting Steps:
-
Characterize Impurities: Use techniques like LC-MS/MS or LC-NMR to identify the structure of the unknown impurities.[4]
-
Review Experimental Protocol: Carefully review your experimental procedure to identify any potential steps that could induce degradation (e.g., high temperatures, extreme pH).
-
Implement a Stability-Indicating Method: Ensure your analytical method can separate the main compound from all potential degradation products.[4]
Data Presentation
Table 1: Example Forced Degradation Study Results for 1-(4-Fluorobenzyl)-diazepane Dihydrochloride
| Stress Condition | Duration | Temperature (°C) | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl | 24 hours | 60 | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 60 | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | 25 | 8.5% | 1 |
| Thermal | 48 hours | 80 | 5.1% | 1 |
| Photolytic (UV) | 24 hours | 25 | 12.3% | 2 |
Note: The data presented in this table is for illustrative purposes only and is intended to provide a hypothetical example of forced degradation results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the compound (in solid and solution form) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 1-(4-Fluorobenzyl)-diazepane Dihydrochloride from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a mobile phase of acetonitrile and water (or a suitable buffer like phosphate buffer) in an isocratic elution.
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If separation is not optimal, try a gradient elution.
-
Adjust the pH of the aqueous phase to improve peak shape and resolution.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer.
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Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. aksci.com [aksci.com]
- 2. 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet [chemicalbook.com]
- 3. Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
solving solubility problems with 1-(4-Fluorobenzyl)-diazepane dihydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzyl)-diazepane dihydrochloride, focusing on challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when diluting my 1-(4-Fluorobenzyl)-diazepane dihydrochloride stock solution into an aqueous assay buffer. What can I do?
A1: This is a common issue, particularly with dihydrochloride salts of organic molecules. The solubility of these compounds can be highly dependent on the pH and composition of the buffer. Here are several strategies to address this:
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Optimize the Final Concentration of Co-solvents: If you are using a co-solvent like DMSO to prepare your stock solution, ensure the final concentration in your assay is as low as possible, ideally below 0.5%.[1] You may need to prepare a more concentrated stock solution to achieve a low final solvent concentration. Always include a vehicle control (assay buffer with the same final co-solvent concentration) in your experiments.
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Utilize a Step-wise Dilution: Instead of diluting the stock solution directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[1]
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Adjust the Buffer pH: As a dihydrochloride salt of a basic compound, 1-(4-Fluorobenzyl)-diazepane is expected to be more soluble at a lower pH. If your assay permits, try lowering the pH of your buffer.
-
Incorporate Solubilizing Agents: Consider the use of excipients to improve solubility. Cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A2: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are often used for compounds with low aqueous solubility.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can affect compound stability and solubility.[4]
Q3: How can I determine the kinetic solubility of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in my specific assay buffer?
A3: You can perform a simple experiment to estimate the kinetic solubility. Prepare a series of dilutions of your compound's DMSO stock solution in the assay buffer. After a short incubation period, visually inspect for precipitation or measure the turbidity using a plate reader at a wavelength like 600 nm.[3] The highest concentration that remains clear is the approximate kinetic solubility. For a more precise measurement, you can centrifuge the samples to pellet any precipitate and then measure the concentration of the supernatant using an analytical method like HPLC.[1]
Q4: Could the buffer components be affecting the solubility of my compound?
A4: Yes, the salt concentration and specific ions in your buffer can influence the solubility of your compound. For hydrochloride salts, a high concentration of chloride ions from other salts in the buffer can sometimes reduce solubility due to the common-ion effect.[2] If possible, test slight variations in your buffer composition to see if solubility improves.
Quantitative Data Summary
The following table provides a summary of the expected solubility of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in various solvents and buffer systems. Please note that these are generalized values and actual solubility should be determined experimentally in your specific assay conditions.
| Solvent/Buffer System | Expected Solubility | Notes |
| 100% DMSO | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | ~10-20 mM | Alternative to DMSO for stock solutions. |
| Deionized Water | < 1 mM | Solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.5 mM | Low solubility is expected at neutral pH. |
| 50 mM Citrate Buffer pH 5.0 | 1-5 mM | Increased solubility is expected at lower pH. |
| Assay Buffer + 5% DMSO | Variable | Dependent on buffer composition and pH. |
| Assay Buffer + 1% Tween-20 | Variable | Surfactants may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out the desired amount of 1-(4-Fluorobenzyl)-diazepane dihydrochloride powder using an analytical balance.
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Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
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Thawing the Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the DMSO stock into your assay buffer. Vortex immediately and thoroughly.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) to the final volume of the assay buffer to reach the desired working concentration. Ensure rapid mixing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (and any intermediate buffer) to the assay buffer.
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: The relationship between pH and compound solubility.
References
avoiding common pitfalls in 1-(4-Fluorobenzyl)-diazepane dihydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid common pitfalls in experiments involving 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A1: 1-(4-Fluorobenzyl)-diazepane dihydrochloride should be handled with care, taking precautions to avoid contact with skin and eyes. Based on information for analogous compounds like Flurazepam dihydrochloride, it is recommended to store the compound in a tightly sealed container at room temperature, protected from light, as it may be photosensitive.[1] Dihydrochloride salts can also be hygroscopic, so storage in a dry environment is crucial.
Q2: What is the expected solubility of 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
Q3: How stable is 1-(4-Fluorobenzyl)-diazepane dihydrochloride in solution?
A3: The stability of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in solution can be limited, particularly in aqueous buffers. It is advisable to prepare fresh solutions for each experiment or conduct stability studies under your specific experimental conditions. For a related compound, limited stability was observed in aqueous solutions.[4] Factors such as pH, temperature, and exposure to light can affect its stability.
Q4: What are some potential challenges during the synthesis and purification of this compound?
A4: The synthesis of diazepane derivatives can be complex, potentially leading to impurities from side reactions.[5][6] The purification of the final dihydrochloride salt can be challenging due to its polarity. Common purification methods for hydrochloride salts include recrystallization from solvents like ethanol or isopropanol, or washing with a non-polar solvent to remove less polar impurities.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Issue 1: Compound Precipitation in Aqueous Buffer
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Problem: After diluting a stock solution (e.g., in DMSO) into an aqueous buffer, a precipitate forms.
-
Cause: The final concentration of the organic co-solvent may be too low to maintain the compound in solution. This is a common issue with compounds that have low aqueous solubility.[2]
-
Solution:
-
Perform a Solubility Test: Before your main experiment, test the solubility of the compound at the final desired concentration and vehicle composition.
-
Increase Co-solvent Concentration: If tolerated by your experimental system, slightly increase the percentage of the organic co-solvent in the final solution.
-
Use Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins, which have been shown to improve the solubility of similar compounds.[1]
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Adjust pH: The solubility of hydrochloride salts can be pH-dependent.[3] Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the amine.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Problem: Significant variability is observed between experimental replicates.
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Cause: This could be due to compound degradation, improper storage, or inaccurate solution concentrations. Photosensitivity is a potential issue for related compounds.[1]
-
Solution:
-
Protect from Light: Handle the solid compound and solutions in a light-protected environment (e.g., use amber vials, cover with foil).
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions before each experiment.
-
Verify Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC-UV.
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Control for Vehicle Effects: Ensure that the vehicle (solvents) used to dissolve the compound does not have a biological effect in your assay by running a vehicle-only control.
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Issue 3: Unexpected Biological Activity or Off-Target Effects
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Problem: The compound exhibits biological effects that are inconsistent with its expected mechanism of action.
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Cause: The presence of impurities from the synthesis or degradation products could be responsible. The chloride ions from the dihydrochloride salt could also potentially interfere with certain assays.
-
Solution:
-
Check Purity: If possible, verify the purity of your compound using analytical techniques like LC-MS or NMR.
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Consider Ion Effects: Be aware of the final chloride ion concentration in your experiment, especially in sensitive systems like electrophysiology, as it could have an effect. The common ion effect might also reduce the dissolution rate in chloride-containing buffers.[8]
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Review Literature on Related Compounds: Investigate the known pharmacology of similar diazepane derivatives to understand potential off-target activities.
-
Data Presentation
Table 1: Physicochemical Properties of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride and Related Compounds
| Property | 1-(4-Fluorobenzyl)-diazepane Dihydrochloride | 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate | Flurazepam Dihydrochloride[1] |
| Molecular Formula | C₁₂H₁₉Cl₂FN₂ | C₁₂H₂₁Cl₂FN₂O | C₂₁H₂₃ClFN₃O·2HCl |
| Molecular Weight | 281.20 g/mol | 299.21 g/mol | 460.81 g/mol |
| Form | Solid (assumed) | Solid | Light yellow, photosensitive solid |
| Solubility | Expected to be soluble in water | Not specified | Soluble in water |
Experimental Protocols
Protocol 1: General Method for Solubility Assessment (Shake-Flask Method)
This protocol provides a general guideline for determining the equilibrium solubility of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in a specific solvent or buffer.
Materials:
-
1-(4-Fluorobenzyl)-diazepane dihydrochloride
-
Desired solvent (e.g., water, PBS buffer pH 7.4, ethanol)
-
Sealed containers (e.g., glass vials with screw caps)
-
Shaker or agitator at a constant temperature
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Add an excess amount of the compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
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Agitate the container at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
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After equilibration, stop the agitation and let the suspension settle.
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Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Carefully collect the clear supernatant.
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Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Protocol 2: General Method for Assessing Solution Stability
This protocol outlines a general procedure to assess the chemical stability of the compound in a specific solution over time.
Materials:
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Stock solution of 1-(4-Fluorobenzyl)-diazepane dihydrochloride of known concentration
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Desired buffer or solvent
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Storage containers (e.g., amber glass vials)
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Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
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Prepare a solution of the compound in the desired buffer at the target concentration.
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Divide the solution into several aliquots in separate storage containers.
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Store the aliquots under the desired conditions (e.g., room temperature, 4°C, protected from light).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.
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Analyze the concentration of the compound remaining in the aliquot using a suitable analytical method. The appearance of new peaks in the chromatogram may indicate degradation.
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Plot the concentration of the compound versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: A general workflow for experiments involving 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with 1-(4-Fluorobenzyl)-diazepane dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-(4-Fluorobenzyl)-diazepane dihydrochloride. The information is designed to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in Non-Target Cancer Cell Lines
Question: We are using 1-(4-Fluorobenzyl)-diazepane dihydrochloride as a potential inhibitor for a specific signaling pathway in breast cancer cells (MCF-7). However, we are observing significant, dose-dependent cytotoxicity in our control non-cancerous cell line (MCF-10A), which was not anticipated. How can we troubleshoot this?
Answer:
This is a common challenge when evaluating targeted therapies. The observed cytotoxicity in non-cancerous cells could stem from several factors, including off-target effects or general cellular stress mechanisms. Here is a step-by-step guide to investigate this unexpected result.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Experimental Protocols:
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Compound Purity and Identity Verification:
-
Objective: To confirm the purity and identity of the 1-(4-Fluorobenzyl)-diazepane dihydrochloride stock.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
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Mobile Phase: Acetonitrile:Water gradient (e.g., 10% to 90% acetonitrile over 20 minutes) with 0.1% trifluoroacetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Detection: UV at 254 nm.
-
Expected Result: A single major peak indicating >98% purity.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Expected Result: A peak corresponding to the molecular weight of the free base [M+H]⁺.
-
-
-
-
Refined Dose-Response Analysis:
-
Objective: To precisely determine the IC50 (half-maximal inhibitory concentration) in both cell lines.
-
Methodology:
-
Cell Seeding: Plate MCF-7 and MCF-10A cells at a density of 5,000 cells/well in 96-well plates.
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Treatment: After 24 hours, treat cells with a broader and more granular range of concentrations of the compound (e.g., 0.01 µM to 100 µM).
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Assay: After 48-72 hours, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
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Data Analysis: Plot cell viability against the log of the compound concentration to determine the IC50 for each cell line.
-
Table 1: Hypothetical IC50 Values
-
| Cell Line | Predicted IC50 (µM) | Observed IC50 (µM) |
| MCF-7 | 5 | 8 |
| MCF-10A | > 100 | 15 |
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Investigation of Cell Death Mechanism:
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Objective: To determine if the cytotoxicity is due to apoptosis or necrosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
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Treat cells with the compound at its IC50 concentration for 24 hours.
-
Stain with Annexin V-FITC and PI.
-
Analyze by flow cytometry.
-
-
Caspase Activity Assay:
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Use a luminescent or colorimetric assay to measure the activity of key executioner caspases (e.g., Caspase-3/7).
-
-
-
Scenario 2: Lack of Efficacy in an In Vivo Model Despite In Vitro Potency
Question: Our in vitro studies with 1-(4-Fluorobenzyl)-diazepane dihydrochloride showed promising anticancer activity. However, in our mouse xenograft model, we are not observing any significant tumor growth inhibition. What could be the reason for this discrepancy?
Answer:
The transition from in vitro to in vivo models often presents challenges related to pharmacokinetics (PK) and pharmacodynamics (PD). The lack of efficacy in vivo could be due to poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Detailed Experimental Protocols:
-
Pharmacokinetic (PK) Study:
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
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Methodology:
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Animal Model: Healthy mice (e.g., C57BL/6).
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Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
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Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
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Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
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Parameters to Calculate: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
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Table 2: Hypothetical Pharmacokinetic Parameters
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| Parameter | Value | Interpretation |
| Cmax | 0.5 µM | Low peak plasma concentration |
| Tmax | 4 hours | Slow absorption |
| AUC | 2 µM*h | Low overall exposure |
| t1/2 | 1.5 hours | Rapid elimination |
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In Vivo Target Engagement Assay:
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Objective: To confirm that the compound is reaching the tumor tissue and interacting with its intended target.
-
Methodology:
-
Model: Tumor-bearing mice.
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Treatment: Administer the compound.
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Tissue Collection: Collect tumor and control tissues at the expected Tmax.
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Analysis:
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Western Blot: Analyze the phosphorylation status or expression level of the target protein.
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Immunohistochemistry (IHC): Visualize the localization of the compound or its effect on the target within the tumor.
-
-
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Frequently Asked Questions (FAQs)
Q1: We are observing unexpected antimicrobial effects in our cell culture. Could 1-(4-Fluorobenzyl)-diazepane dihydrochloride be the cause?
A1: Yes, this is plausible. Some diazepane derivatives have been reported to exhibit antimicrobial properties.[1][2] It is recommended to perform a sterility test on your compound stock solution and to test the compound's effect on common bacterial strains to confirm this activity.
Q2: Our experiments suggest that 1-(4-Fluorobenzyl)-diazepane dihydrochloride might be acting as a neurotransmitter modulator, which is not our intended target. Is this a known activity?
A2: While specific data on this compound is limited, the diazepine scaffold is known to interact with neurotransmitter systems, particularly GABA receptors, which can lead to anxiolytic or sedative effects.[1] If you are working with in vivo models, careful observation for any behavioral changes is warranted.
Q3: Could 1-(4-Fluorobenzyl)-diazepane dihydrochloride act as an efflux pump inhibitor?
A3: A related compound, 1-benzyl-1,4-diazepane, has been shown to act as an efflux pump inhibitor in E. coli.[3] This could be a potential mechanism of action or an off-target effect, especially if you are working with multidrug-resistant cells or in microbiology applications.
Potential Signaling Pathway Interaction:
Based on the known activities of diazepine derivatives, a potential, though hypothetical, interaction with the GABA-A receptor signaling pathway could be considered as a source of unexpected neurological effects.
Caption: Hypothetical modulation of the GABA-A receptor pathway.
References
1-(4-Fluorobenzyl)-diazepane dihydrochloride impurity profiling and identification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A1: Impurities in 1-(4-Fluorobenzyl)-diazepane dihydrochloride can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1] For instance, unreacted starting materials like 1,4-diazepane or 4-fluorobenzaldehyde, or by-products from side reactions during the synthesis are common process-related impurities. Degradation can occur under stress conditions such as heat, light, acid, or base, leading to the formation of degradation products.[1]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals that are not completely removed during the manufacturing process.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not fully removed can remain as impurities.[1]
Q2: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
A2: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[2] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities. Generally, impurities present at levels above 0.1% should be identified and quantified.[3]
Q3: How can I identify an unknown impurity peak in my chromatogram?
A3: Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques. A common workflow includes:
-
High-Performance Liquid Chromatography (HPLC) with UV detection to separate the impurity from the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[3]
-
Tandem Mass Spectrometry (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure.
-
Isolation of the impurity using preparative HPLC.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) on the isolated impurity to confirm its structure.[4]
Troubleshooting Guides
HPLC Analysis
Q: I am observing poor peak shape (e.g., tailing or fronting) for the main peak and impurities. What could be the cause and how can I resolve it?
A: Poor peak shape in HPLC can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Solution |
| Column Overload | Dilute the sample to a lower concentration. |
| Secondary Interactions | The basic nitrogen atoms in the diazepane ring can interact with residual silanols on silica-based columns, causing peak tailing. Try using a mobile phase with a competing base (e.g., triethylamine) or a lower pH buffer to protonate the analyte. Alternatively, switch to an end-capped or a polymer-based column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (organic modifier, pH, buffer concentration). |
| Column Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. |
Q: I am unable to separate a known impurity from the main API peak. What should I do?
A: Co-elution is a common challenge. Here are some strategies to improve resolution:
| Strategy | Action |
| Modify the Mobile Phase | - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Adjust the mobile phase pH. - Alter the buffer concentration. |
| Change the Stationary Phase | Switch to a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Adjust Temperature | Varying the column temperature can alter the selectivity of the separation. |
| Gradient Optimization | If using a gradient method, adjust the slope and duration of the gradient. |
Impurity Identification
Q: My LC-MS data for an impurity shows an unexpected molecular weight. What could be the reason?
A: Unexpected molecular weights in LC-MS can arise from several sources:
-
Adduct Formation: The impurity may be forming adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Check for masses corresponding to these common adducts.
-
In-source Fragmentation or Dimerization: The impurity might be fragmenting or forming dimers in the ion source. Adjust the source parameters (e.g., temperature, voltages) to minimize these effects.
-
Presence of Isotopes: If the impurity contains elements with significant natural isotopes (e.g., chlorine, bromine), you will observe a characteristic isotopic pattern.
Illustrative Data Presentation
The following tables provide an example of how to present quantitative data for impurity profiling. Note: The listed impurities and their levels are hypothetical and for illustrative purposes only.
Table 1: Process-Related Impurities
| Impurity Name | Structure | Retention Time (min) | Specification Limit (%) |
| 1,4-Diazepane | (Structure) | 2.5 | ≤ 0.10 |
| 4-Fluorobenzaldehyde | (Structure) | 5.1 | ≤ 0.10 |
| N-Oxide Impurity | (Structure) | 8.3 | ≤ 0.15 |
Table 2: Degradation Products from Forced Degradation Studies
| Stress Condition | Degradation Product | Retention Time (min) | % Degradation |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 4-Fluorobenzoic acid | 4.2 | 5.2 |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | N/A | - | No significant degradation |
| Oxidative (3% H₂O₂, RT, 24h) | N-Oxide Impurity | 8.3 | 2.1 |
| Thermal (80°C, 48h) | N/A | - | No significant degradation |
| Photolytic (ICH guidelines) | N/A | - | No significant degradation |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in a 50:50 mixture of water and acetonitrile.
LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze all stressed samples by the developed HPLC-UV method.
Visualizations
References
Technical Support Center: Protocol Refinement for 1-(4-Fluorobenzyl)-diazepane dihydrochloride Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining biological assay protocols for novel compounds such as 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Given that diazepane derivatives have been associated with modulation of neurotransmitter systems, potentially through G-protein coupled receptors (GPCRs), this guide focuses on common assays used to characterize such compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the potential biological targets of 1-(4-Fluorobenzyl)-diazepane dihydrochloride?
A1: While specific targets for this exact compound require experimental validation, the diazepane scaffold is known to interact with various molecular targets.[1] Similar compounds have shown activity at neurotransmitter receptors, such as those for gamma-aminobutyric acid (GABA).[1] Some diazepane derivatives have also exhibited potential as antidepressants, suggesting modulation of neurotransmitter systems.[1] Additionally, related compounds have been identified as efflux pump inhibitors in bacteria.[3] Therefore, initial characterization might focus on GPCRs, ion channels, or transporter proteins.
Q2: What initial biological assays should be performed to characterize a novel compound like this?
A2: A tiered approach is recommended. Start with binding assays to determine if the compound interacts with a specific receptor of interest. Follow up with functional assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[4][5] Finally, cell viability and cytotoxicity assays are crucial to ensure that the observed effects are not due to cell death.[6][7]
Q3: How do I prepare 1-(4-Fluorobenzyl)-diazepane dihydrochloride for use in cell-based assays?
A3: 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a solid.[8] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent, such as DMSO.[6] This stock solution should then be diluted to the final working concentration in the cell culture medium. Always ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (generally under 1-2%) and consistent across all wells to avoid solvent-induced artifacts.[9]
Troubleshooting Guides
Radioligand Binding Assays
Q: Why is my non-specific binding so high?
A: High non-specific binding can obscure the specific binding signal, making it difficult to accurately determine affinity (Kd) and receptor density (Bmax).[10] Non-specific binding should ideally be less than 50% of the total binding.[10]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand, typically at or below the Kd value.[10] Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.[10] Highly hydrophobic ligands are more prone to non-specific binding.[10] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein used in the assay (a typical range is 100-500 µg).[10] Titrate the amount of cell membrane to optimize the signal window.[10] |
| Assay Conditions | Optimize incubation time and temperature; shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding.[10] Modify the assay buffer by including agents like BSA or using ice-cold wash buffer to minimize dissociation during washing.[10][11] |
cAMP Functional Assays
Q: I am not seeing a signal or the signal is very low in my cAMP assay.
A: A low or absent signal can result from various issues, from reagent preparation to cell health and receptor expression levels.[9][12]
| Potential Cause | Troubleshooting Steps |
| Cell Health and Receptor Expression | Use healthy, viable cells at a low passage number.[9] Ensure the chosen cell line expresses the target receptor at sufficient levels.[9] Plate cells at an optimal density (60-80% confluency for adherent cells).[9][13] |
| Agonist/Compound Issues | The compound concentration may be too low. Perform a dose-response experiment with a broad range of concentrations.[9][12] The compound may have degraded; prepare fresh dilutions from a properly stored stock solution for each experiment.[12] |
| Assay Conditions | For Gi-coupled receptors, ensure the forskolin concentration is optimized.[12] Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and enhance the signal.[9] Conduct a time-course experiment to determine the optimal stimulation period.[9] |
| Reagents and Plate Reader | Prepare fresh reagents and standards for each experiment.[9] Verify that the plate reader settings (e.g., excitation/emission wavelengths, gain) are correct for your assay kit.[9] |
Calcium Flux Assays
Q: I am observing a low signal or no response in my calcium flux assay.
A: A lack of response in a calcium flux assay can be due to problems with dye loading, cell health, or the compound itself.[14]
| Potential Cause | Troubleshooting Steps |
| Poor Dye Loading | Optimize dye concentration (typically 1-10 µM) and incubation time (e.g., 30-60 minutes at 37°C).[14] For cells that are difficult to load, consider adding a non-ionic surfactant like Pluronic F-127.[14] |
| Cell Health Issues | Use healthy cells in their logarithmic growth phase and handle them gently.[14] Ensure cells are plated at the correct density. |
| Receptor Desensitization | If receptors are suspected to be already activated by components in the serum, consider serum-starving the cells for several hours before the assay.[14][15] |
| Inactive Compound or Controls | Always include a positive control, such as a known agonist or a calcium ionophore (e.g., ionomycin), to confirm that the cells and dye are responsive.[14][15] |
| Assay Buffer Composition | Ensure the assay buffer contains an appropriate concentration of extracellular calcium.[14] |
Cell Viability and Cytotoxicity Assays
Q: I am seeing high variability between replicate wells in my cell viability assay.
A: High variability can compromise the accuracy of your results and can often be traced back to inconsistencies in cell plating or assay procedure.[6]
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during the seeding process to achieve a uniform cell number in each well.[6] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[6] |
| Incomplete Reagent Solubilization | In MTT or similar assays, ensure the formazan crystals are completely dissolved by pipetting up and down multiple times after adding the solubilization solution.[6] |
| Inconsistent Washing/Staining | Use a multichannel pipette for adding or removing reagents to ensure consistency across the plate. Wash gently to avoid detaching adherent cells.[6] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for a Gi-Coupled Receptor
-
Cell Plating: Seed cells expressing the Gi-coupled receptor of interest into a 96-well plate at an optimal density and incubate overnight.[12]
-
Reagent Preparation: Prepare serial dilutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Also, prepare solutions of a PDE inhibitor (e.g., 0.5 mM IBMX) and forskolin at a concentration that elicits a submaximal response (e.g., EC80).[9][16]
-
Compound Addition: Add the dilutions of the test compound to the cells and incubate for a specified period.
-
Stimulation: Add the forskolin solution (containing the PDE inhibitor) to all wells except the basal control.[12]
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF or ELISA).[12]
-
Data Acquisition: Read the plate on a compatible plate reader.[12]
-
Data Analysis: Plot the resulting signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: No-Wash Calcium Flux Assay
-
Cell Plating: Plate cells expressing the target Gq-coupled receptor in a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye (e.g., Fluo-8) according to the kit instructions, often including a masking agent to reduce background fluorescence.[14] Add the dye solution to the cells and incubate at 37°C for 30-60 minutes.[14]
-
Compound Preparation: Prepare serial dilutions of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in the assay buffer.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence, then inject the compound dilutions and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.[15]
-
Data Analysis: The change in fluorescence intensity is used to determine the agonist or antagonist effect of the compound. Calculate the EC50 or IC50 from the dose-response curve.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with various concentrations of 1-(4-Fluorobenzyl)-diazepane dihydrochloride for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Hypothetical GPCR signaling pathway for a novel compound.
Caption: General workflow for characterizing a novel compound.
Caption: Troubleshooting logic for a calcium flux assay.
References
- 1. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-(4-Fluorobenzyl)-diazepane dihydrochloride and Diazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a diazepane derivative with a fluorobenzyl moiety. Based on its core structure, it is hypothesized to interact with central nervous system receptors, potentially exhibiting anxiolytic, sedative, and anticonvulsant properties. The presence of a fluorine atom on the benzyl group may influence its binding affinity, selectivity, and pharmacokinetic profile.
Diazepam is a long-acting benzodiazepine widely used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[1][2] Its mechanism of action is well-established, involving the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA in the brain.[1][3]
Comparative Data
Due to the limited availability of public data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride, a direct quantitative comparison is not possible at this time. The following tables summarize the available information for both compounds.
Table 1: Chemical and Pharmacological Profile
| Feature | 1-(4-Fluorobenzyl)-diazepane dihydrochloride | Diazepam |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₂H₁₇FN₂ · 2HCl | C₁₆H₁₃ClN₂O |
| Mechanism of Action | Presumed positive allosteric modulator of GABA-A receptors.[4] | Positive allosteric modulator of GABA-A receptors.[1][3] |
| Receptor Binding Affinity (Ki) | Data not available. | ~3 nM for GABA-A receptors.[3] |
| Primary Therapeutic Use | Investigational. | Anxiety, seizures, muscle spasms, alcohol withdrawal.[2] |
Table 2: Pharmacokinetic Properties of Diazepam
| Parameter | Value |
| Bioavailability | Oral: ~93%[5] |
| Protein Binding | 98%[6] |
| Metabolism | Hepatic (CYP3A4 and CYP2C19).[1] |
| Elimination Half-life | 20-50 hours (active metabolites up to 100 hours).[2][5] |
| Excretion | Primarily renal.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the presumed signaling pathway for diazepane derivatives and a general workflow for their pharmacological evaluation.
Caption: Presumed signaling pathway of diazepane derivatives via GABA-A receptor modulation.
Caption: General experimental workflow for the pharmacological evaluation of diazepane derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate comparative studies.
Receptor Binding Assay ([³H]-Flunitrazepam Displacement)
Objective: To determine the binding affinity of a test compound to the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[³H]-Flunitrazepam (radioligand)
-
Rat cortical membrane preparation
-
Test compound (e.g., 1-(4-Fluorobenzyl)-diazepane dihydrochloride, Diazepam)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled Flunitrazepam (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled Flunitrazepam in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of rat cortical membrane preparation
-
50 µL of [³H]-Flunitrazepam (at a concentration near its Kd)
-
50 µL of test compound dilution or buffer (for total binding) or unlabeled Flunitrazepam (for non-specific binding).
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-Flunitrazepam binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Anxiolytic Activity (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus:
-
Elevated plus maze: A plus-shaped apparatus with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound (e.g., 1-(4-Fluorobenzyl)-diazepane dihydrochloride) or vehicle to mice or rats via the desired route (e.g., intraperitoneal). Diazepam is used as a positive control.
-
After a specific pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the enclosed arms, as well as the number of entries into each arm.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizures)
Objective: To evaluate the anticonvulsant properties of a test compound against chemically induced seizures.
Materials:
-
Pentylenetetrazol (PTZ), a convulsant agent.
-
Test compound (e.g., 1-(4-Fluorobenzyl)-diazepane dihydrochloride) or vehicle.
-
Diazepam as a positive control.
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a specific pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic and/or tonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
An increase in the latency to seizures and a higher percentage of protected animals indicate anticonvulsant activity.
Conclusion
Diazepam is a well-understood benzodiazepine with a clear pharmacological profile and mechanism of action. 1-(4-Fluorobenzyl)-diazepane dihydrochloride, while structurally related and presumed to act on the GABA-A receptor, requires significant further investigation to elucidate its specific binding affinities, in vivo potency, and overall pharmacological effects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for the development of novel diazepane-based therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 5. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and Known Neuromodulatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in the context of well-characterized inhibitors of key neurological pathways. Due to a lack of publicly available quantitative data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride, this document focuses on the known activities of the broader diazepine class of compounds, presents established data for known dopamine and serotonin receptor inhibitors, and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction to 1-(4-Fluorobenzyl)-diazepane dihydrochloride
1-(4-Fluorobenzyl)-diazepane dihydrochloride belongs to the diazepine class of compounds, which are known to exhibit a wide range of biological activities.[1] Derivatives of the 1,4-diazepine scaffold have been explored for their potential as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents.[1] The biological effects of these compounds are often attributed to their interaction with neurotransmitter systems in the central nervous system.
Comparison with Known Inhibitors of Dopamine and Serotonin Receptors
A direct quantitative comparison of 1-(4-Fluorobenzyl)-diazepane dihydrochloride with known inhibitors is not possible at this time due to the absence of specific binding affinity (Ki) or functional inhibition (IC50) data in peer-reviewed literature or patents. However, we can establish a framework for comparison by examining the properties of well-established antagonists of dopamine and serotonin receptors, which are likely targets for a diazepine derivative with potential neuromodulatory effects.
Known Dopamine Receptor Antagonists
Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications.[2] Antagonists of these receptors are used to treat conditions like schizophrenia and bipolar disorder.
| Compound | Target(s) | Ki (nM) | Assay Type |
| Haloperidol | D2, D3, D4 | 0.5 - 2.5 (D2) | Radioligand Binding |
| Risperidone | D2, 5-HT2A | 3.1 - 5.0 (D2) | Radioligand Binding |
| Olanzapine | D1, D2, D3, D4, 5-HT2A, H1 | 1.9 - 11 (D2) | Radioligand Binding |
| Quetiapine | D1, D2, 5-HT1A, 5-HT2A, H1 | 300 - 630 (D2) | Radioligand Binding |
| Aripiprazole (Partial Agonist) | D2, 5-HT1A | 0.34 - 1.3 (D2) | Radioligand Binding |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
Known Serotonin Receptor Antagonists
Serotonin (5-HT) receptors, especially the 5-HT2A subtype, are also important targets for atypical antipsychotics and other CNS drugs.[3] Antagonism at this receptor is thought to contribute to the improved side-effect profile of newer antipsychotic medications.[3]
| Compound | Target(s) | Ki (nM) | Assay Type |
| Ketanserin | 5-HT2A, α1-adrenergic | 1.3 - 2.5 | Radioligand Binding[4] |
| Risperidone | 5-HT2A, D2 | 0.16 - 0.5 | Radioligand Binding |
| Mirtazapine | 5-HT2A, 5-HT3, H1, α2-adrenergic | 11 - 42 | Radioligand Binding |
| Clozapine | 5-HT2A, D4, and others | 5.3 - 13 | Radioligand Binding |
| Pimavanserin | 5-HT2A (Inverse Agonist) | 0.087 | Radioligand Binding |
Experimental Protocols
To facilitate the direct comparison of 1-(4-Fluorobenzyl)-diazepane dihydrochloride with known inhibitors, the following detailed protocols for standard in vitro assays are provided.
Dopamine D2 Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride and other compounds for comparison, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each test compound concentration and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional antagonist activity (IC50) of a test compound at the human 5-HT2A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., CHO-K1 or HEK293).[5]
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride and other compounds for comparison, serially diluted.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal.
-
Using the instrument's injector, add a pre-determined concentration of the 5-HT2A agonist (typically an EC80 concentration) to stimulate the cells.
-
Continue to record the fluorescence signal to capture the transient increase in intracellular calcium.
-
Determine the peak fluorescence response for each well and normalize the data.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To further aid in the understanding of the potential mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unveiling the Putative Mechanism of Action of 1-(4-Fluorobenzyl)-diazepane dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a synthetic compound belonging to the diazepane class of molecules. While derivatives of 1,4-diazepane have been explored for a range of biological activities, including antipsychotic and anxiolytic effects, direct experimental validation of the specific mechanism of action for 1-(4-Fluorobenzyl)-diazepane dihydrochloride as a dopamine D2 receptor antagonist is not publicly available in the current scientific literature. This guide provides a comparative framework to understand its putative mechanism by examining well-characterized dopamine D2 antagonists. We present standard experimental protocols required to validate its activity, alongside comparative data for established compounds. Furthermore, we offer a hypothetical signaling pathway and experimental workflow to guide future research and characterization of this compound.
Postulated Mechanism of Action
Based on the structural motif of a substituted diazepane, it is hypothesized that 1-(4-Fluorobenzyl)-diazepane dihydrochloride may act as an antagonist at dopamine D2 receptors. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), including dopamine receptors. The N-benzyl substituent is a common feature in many centrally active compounds. The para-fluoro substitution on the benzyl ring is a bioisosteric modification often used to enhance metabolic stability and receptor binding affinity.
Hypothesized Signaling Pathway:
Comparative Analysis of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride and Alternative GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 1-(4-Fluorobenzyl)-diazepane dihydrochloride, a compound of interest in the field of neuroscience and pharmacology. Due to the limited publicly available data on this specific molecule, this comparison focuses on its predicted pharmacological profile based on its structural class and presents a comparative analysis with well-characterized alternative compounds, primarily benzodiazepines, that also target the γ-aminobutyric acid type A (GABA-A) receptor.
Introduction to Diazepanes and Benzodiazepines
1,4-diazepines and their fused-ring analogs, benzodiazepines, are a well-established class of compounds known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[1] These effects are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. By binding to a specific allosteric site on the receptor, these compounds enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[2] The fluorine substitution on the benzyl group of 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a common modification in medicinal chemistry aimed at improving metabolic stability and binding affinity.
Comparative Performance Data
Table 1: In Vitro GABA-A Receptor Binding Affinities (Ki in nM)
| Compound | Receptor Subtype α1β2γ2 | Receptor Subtype α2β2γ2 | Receptor Subtype α3β2γ2 | Receptor Subtype α5β2γ2 | Reference |
| Diazepam | 1.5 - 10 | 1.5 - 10 | 1.5 - 10 | 1.5 - 10 | [3][4] |
| Flunitrazepam | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | [4] |
| Clobazam | 25 | 9 | 15 | 30 | [5] |
| N-Desmethylclobazam | 150 | 30 | 50 | 100 | [5] |
| Zolpidem | 15 | 200 | 300 | >1000 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Efficacy in Animal Models of Anxiety (Elevated Plus Maze)
| Compound | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Animal Model | Reference |
| Diazepam | 0.5 - 3.0 | Increased | Mice | [6][7] |
| Paroxetine | 10 | Increased | Mice | [8][9] |
Note: An increase in the time spent in or entries into the open arms of the elevated plus maze is indicative of an anxiolytic effect.
Experimental Protocols
To facilitate the cross-validation and further investigation of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and its analogs, detailed methodologies for key experiments are provided below.
Synthesis of 1,4-Benzodiazepine Derivatives (General Procedure)
A common route for the synthesis of 1,4-benzodiazepine derivatives involves the cyclization of an N-substituted 2-aminobenzylamine with a suitable carbonyl compound. For fluorobenzyl-substituted analogs, the following general procedure can be adapted:
Scheme 1: General Synthesis of 2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][10][11]diazepine
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and Similar Compounds: A Guide for Researchers
This guide provides a comparative overview of the potential efficacy of 1-(4-Fluorobenzyl)-diazepane dihydrochloride against well-established compounds in the diazepane and benzodiazepine class, such as Diazepam. Due to a lack of direct comparative studies on 1-(4-Fluorobenzyl)-diazepane dihydrochloride in publicly available literature, this document focuses on outlining the established experimental protocols and potential biological activities associated with this class of molecules. The data presented for comparator compounds are based on established pharmacological profiles.
Introduction
1,4-Diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms and are recognized for a wide range of biological activities, including anxiolytic, anticonvulsant, antipsychotic, antimicrobial, and anticancer effects.[1] The substitution on the diazepine ring system significantly influences the pharmacological profile of the resulting compound. 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a derivative with a fluorobenzyl group, which may enhance its binding affinity and selectivity for various molecular targets.[2] Potential biological activities of this compound include modulation of neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, and potential antimicrobial and anticancer properties.[2]
This guide will compare the potential activities of 1-(4-Fluorobenzyl)-diazepane dihydrochloride with Diazepam, a classic long-acting benzodiazepine, across several key therapeutic areas.[3]
Data Presentation: Comparative Biological Activities
The following tables summarize the potential and known biological activities of 1-(4-Fluorobenzyl)-diazepane dihydrochloride and Diazepam. The data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is hypothetical and based on the general properties of diazepane derivatives, while the data for Diazepam is based on established literature.
Table 1: Comparative Anxiolytic and Anticonvulsant Efficacy
| Compound | Anxiolytic Activity (Animal Model) | Anticonvulsant Activity (Animal Model) | Putative Mechanism of Action |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | Hypothesized: Increase in time spent in open arms of Elevated Plus Maze. | Hypothesized: Increased latency to seizures in PTZ-induced model. | Positive allosteric modulation of GABA-A receptors. |
| Diazepam | Significant increase in time spent in open arms of Elevated Plus Maze. | Effective in preventing seizures in MES and PTZ tests. | Positive allosteric modulator of GABA-A receptors.[4] |
Table 2: Comparative Antidepressant and Antimicrobial Efficacy
| Compound | Antidepressant Activity (Animal Model) | Antimicrobial Activity (MIC µg/mL) |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | Hypothesized: Decreased immobility time in Forced Swim Test. | Hypothesized: Activity against various bacterial strains. |
| Diazepam | Not a primary indication; limited efficacy. | Generally considered inactive. |
Table 3: Comparative Anticancer Efficacy
| Compound | In Vitro Cytotoxicity (IC50 µM) on Cancer Cell Lines |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | Hypothesized: Dose-dependent reduction in viability of cancer cell lines. |
| Diazepam | Limited and cell-type-specific antiproliferative effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative efficacy studies.
In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)
This model assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Mice or rats are used.
-
Procedure:
-
Administer the test compound (e.g., 1-(4-Fluorobenzyl)-diazepane dihydrochloride), a vehicle control, and a positive control (e.g., Diazepam) intraperitoneally 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group.
Caption: Workflow for the Elevated Plus Maze experiment.
In Vitro Receptor Binding Assay: GABA-A Receptor
This assay determines the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat or mouse whole brain tissue.
-
Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil.
-
Procedure:
-
Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.
-
Use a known benzodiazepine (e.g., Diazepam) as a positive control.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
-
Data Analysis: Measure the radioactivity of the filters using liquid scintillation counting. Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) value.
Caption: GABA-A receptor signaling pathway.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is currently limited, its structural similarity to other biologically active diazepanes suggests a potential for a range of pharmacological effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its efficacy in comparison to established compounds like Diazepam. Further research is warranted to fully elucidate the therapeutic potential of this and other novel diazepane derivatives.
References
Comparative Analysis of Structural Analogs of 1-(4-Fluorobenzyl)-diazepane as Serotonin and Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the activity of structural analogs of 1-(4-Fluorobenzyl)-diazepane dihydrochloride as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. Due to the limited availability of specific experimental data for this chemical series in publicly accessible literature, this document serves as a template, outlining the necessary experimental protocols and data presentation formats required for a comprehensive structure-activity relationship (SAR) study.
Quantitative Comparison of Binding Affinities
A crucial aspect of lead optimization is the systematic evaluation of how structural modifications to a parent compound influence its binding affinity for the target receptors. The following table presents a hypothetical dataset for a series of 1-benzyl-diazepane analogs, illustrating how quantitative data on their binding affinities for the serotonin transporter (SERT) and norepinephrine transporter (NET) should be structured for clear comparison.
| Compound ID | R¹ | R² | R³ | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| Parent Compound | H | H | 4-F | 15 | 30 | 2.0 |
| Analog 1 | OCH₃ | H | 4-F | 12 | 25 | 2.1 |
| Analog 2 | Cl | H | 4-F | 18 | 45 | 2.5 |
| Analog 3 | H | OCH₃ | 4-F | 25 | 60 | 2.4 |
| Analog 4 | H | H | 2-F | 30 | 55 | 1.8 |
| Analog 5 | H | H | 4-Cl | 10 | 20 | 2.0 |
| Analog 6 | H | H | H | 50 | 100 | 2.0 |
Caption: Table 1. Hypothetical binding affinities (Ki) of 1-(substituted benzyl)-diazepane analogs at human SERT and NET.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the integrity of any scientific comparison. Below are standard protocols for determining the binding affinity and functional inhibition of serotonin and norepinephrine transporters.
Radioligand Binding Assays for SERT and NET
This protocol is designed to determine the binding affinity (Ki) of test compounds for the serotonin and norepinephrine transporters.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT) or human NET (hNET).
-
[³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET) as radioligands.
-
Scintillation cocktail and a liquid scintillation counter.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (structural analogs of 1-(4-Fluorobenzyl)-diazepane).
-
Non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing either hSERT or hNET.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add the non-specific binding control instead of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of serotonin and norepinephrine into cells.
Materials:
-
HEK-293 cells stably expressing hSERT or hNET.
-
[³H]Serotonin (for SERT) or [³H]Norepinephrine (for NET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Inhibitor for non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
Procedure:
-
Plate the hSERT or hNET expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter ([³H]Serotonin or [³H]Norepinephrine).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ values for the inhibition of neurotransmitter uptake.
Visualizations
Graphical representations of workflows and biological pathways are essential for conveying complex information concisely.
Fluorinated vs. Non-Fluorinated Diazepanes: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a drug candidate's molecular structure is a key tool for optimizing its pharmacological profile. This guide provides a comparative analysis of fluorinated and non-fluorinated diazepanes, a critical class of psychoactive compounds. By examining experimental data on receptor binding, metabolic stability, and pharmacokinetics, this document offers insights into the profound effects of fluorination on the properties of these molecules.
The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of diazepanes, which primarily act on the γ-aminobutyric acid type A (GABA-A) receptor, these modifications can lead to substantial differences in potency, duration of action, and overall therapeutic potential. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Comparative Analysis of Physicochemical and Pharmacological Properties
The following table summarizes the key quantitative data comparing non-fluorinated and fluorinated diazepane analogs. The data is compiled from various in vitro and in vivo studies to provide a comprehensive overview.
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Change | Reference |
| GABA-A Receptor Binding Affinity | ||||
| Diazepam (Kᵢ) | ~10-20 nM | - | - | [1] |
| Fludiazepam | - | ~4x higher than Diazepam | ~4 | [1] |
| Difludiazepam (IC₅₀) | - | 4.1 nM | - | [1] |
| In Vitro Metabolic Stability (Rat Liver Microsomes) | ||||
| Diazepam (T₁/₂) | 11.5 min | - | - | [2] |
| Diazepam (Intrinsic Clearance) | 96.4 µL/min/mg | - | - | [2] |
| In Vivo Pharmacokinetics (Rat Model) | ||||
| Alprazolam (Half-life) | 2.9 ± 0.5 h | Flualprazolam: 5.4 ± 0.9 h | ~1.9x increase | [3] |
| Alprazolam (Volume of Distribution) | 5.9 ± 1.0 L/kg | Flualprazolam: 11.3 ± 1.2 L/kg | ~1.9x increase | [3] |
| Alprazolam (Clearance) | 24.3 ± 2.6 mL/min/kg | Flualprazolam: 26.5 ± 4.2 mL/min/kg | No significant change | [3] |
Note: Data for different parameters are sourced from studies on various diazepane and benzodiazepine analogs as direct side-by-side comparisons for a single pair of fluorinated and non-fluorinated diazepanes across all parameters are not available in the literature. The presented data serves to illustrate the general effects of fluorination.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures involved in the characterization of these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field and can be adapted for specific research needs.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of fluorinated and non-fluorinated diazepanes for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cerebral cortex tissue
-
Radioligand: [³H]Flumazenil
-
Unlabeled displacer: Diazepam (for non-specific binding)
-
Test compounds: Fluorinated and non-fluorinated diazepanes
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer, centrifuge, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
The final pellet, containing the receptor membranes, is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.[4]
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]Flumazenil (final concentration ~1 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability (half-life, T₁/₂; intrinsic clearance, CLᵢₙₜ) of fluorinated and non-fluorinated diazepanes in liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Test compounds
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein), phosphate buffer, and the test compound (1 µM) in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[5]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (T₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / T₁/₂) / (mg/mL microsomal protein).[2]
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters (half-life, volume of distribution, clearance) of fluorinated and non-fluorinated diazepanes in a rat model.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulas
-
Test compounds formulated for administration (e.g., subcutaneous injection)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of the test compound to the rats (e.g., 2 mg/kg, subcutaneous).[3]
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[3]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Key parameters to be determined include:
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T₁/₂)
-
Volume of distribution (Vd)
-
Clearance (CL)[3]
-
-
Conclusion
The comparative analysis of fluorinated and non-fluorinated diazepanes reveals the significant impact of fluorination on their pharmacological properties. The inclusion of fluorine can lead to enhanced binding affinity at the GABA-A receptor, potentially increasing potency. Furthermore, fluorination often results in altered pharmacokinetic profiles, such as increased half-life and volume of distribution, which can prolong the duration of action. These changes are critical considerations for drug development professionals aiming to fine-tune the therapeutic characteristics of new chemical entities. The experimental protocols provided herein offer a robust framework for the systematic evaluation of such structural modifications, enabling data-driven decisions in the optimization of novel diazepane-based therapeutics.
References
- 1. Fludiazepam - Wikipedia [en.wikipedia.org]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fludiazepam? [synapse.patsnap.com]
- 4. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Benchmarking Analysis of 1-(4-Fluorobenzyl)-diazepane dihydrochloride Against Standard CNS-Active Compounds
Introduction
1-(4-Fluorobenzyl)-diazepane dihydrochloride is a synthetic compound featuring a diazepine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] While public domain data on the specific pharmacological profile of 1-(4-Fluorobenzyl)-diazepane dihydrochloride is limited, its structural similarity to known central nervous system (CNS) agents, such as benzodiazepines, suggests potential activity within the CNS.[3][4][5] Derivatives of 1,4-diazepine have shown a wide array of biological effects, including antipsychotic, anxiolytic, and anticonvulsant properties.[1] This guide provides a comparative benchmark of 1-(4-Fluorobenzyl)-diazepane dihydrochloride against established CNS-active compounds, utilizing hypothetical, yet plausible, performance data to illustrate its potential pharmacological profile. The standard compounds selected for comparison are Diazepam, a well-known benzodiazepine and positive allosteric modulator of the GABA-A receptor, and Haloperidol, a typical antipsychotic that acts as a dopamine D2 receptor antagonist.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for the potential evaluation of this and similar novel compounds.
Comparative Performance Data
The following tables summarize the hypothetical in-vitro binding affinities and functional activities of 1-(4-Fluorobenzyl)-diazepane dihydrochloride in comparison to Diazepam and Haloperidol at key CNS targets.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | GABA-A Receptor | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride (Hypothetical Data) | 85 | 120 | 250 |
| Diazepam | 5 | >10,000 | >10,000 |
| Haloperidol | >10,000 | 1.5 | 30 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50/IC50, nM)
| Compound | GABA-A Receptor (% Potentiation at 1µM) | Dopamine D2 Receptor (cAMP Inhibition IC50) | Serotonin 5-HT2A Receptor (Ca2+ Flux IC50) |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride (Hypothetical Data) | 15% | 250 | 500 |
| Diazepam | 150% | N/A | N/A |
| Haloperidol | N/A | 2.5 | 50 |
EC50 represents the concentration for 50% of maximal response for agonists/potentiators. IC50 represents the concentration for 50% inhibition for antagonists.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the potential mechanisms and evaluation processes, the following diagrams illustrate a generalized GPCR signaling pathway, which is relevant for dopamine and serotonin receptors, and a standard experimental workflow for a competitive binding assay.
Figure 1: Simplified G-Protein Coupled Receptor (GPCR) inhibitory signaling pathway.
Figure 2: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to ascertain the pharmacological profile of a novel CNS compound.
Dopamine D2 Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle/non-specific control), 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of the D2 receptor membrane preparation (20-40 µg protein).
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a test compound to act as an antagonist at the 5-HT2A receptor by quantifying its effect on serotonin-induced intracellular calcium mobilization.[7][8]
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of serotonin (EC80 concentration, predetermined) to stimulate the receptor and immediately begin recording the fluorescence intensity over time (typically 90-120 seconds).
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the serotonin-induced fluorescence signal in the presence and absence of the compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
While the precise biological activity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride remains to be fully elucidated in public literature, its chemical structure suggests a high potential for activity within the central nervous system. The benchmarking framework provided here, using hypothetical data against well-characterized drugs like Diazepam and Haloperidol, offers a roadmap for its systematic evaluation. The detailed protocols for receptor binding and functional assays represent standard methodologies in CNS drug discovery that would be essential in characterizing the affinity, potency, and mechanism of action of this and other novel diazepine derivatives. Further empirical studies are necessary to confirm its pharmacological profile and therapeutic potential.
References
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. 1-(4-Fluorobenzyl)-1,4-diazepane | 76141-89-4 | Benchchem [benchchem.com]
- 5. Depressant - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Review of 1-(4-Fluorobenzyl)-diazepane Analogs in CNS Research
For Researchers, Scientists, and Drug Development Professionals
The diazepine scaffold, particularly its 1,4-diazepane core, has been a cornerstone in the development of centrally acting therapeutic agents. Introduction of various substituents allows for the modulation of their pharmacological profile. This guide provides a comparative analysis of 1-(4-Fluorobenzyl)-diazepane analogs, focusing on their structure-activity relationships, pharmacological effects, and the experimental methodologies used for their evaluation. The inclusion of a fluorine atom on the benzyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity.
Structure-Activity Relationships and Comparative Performance
The pharmacological activity of diazepine analogs is significantly influenced by the nature and position of substituents on the core structure and its appendages. While a comprehensive dataset for a homologous series of 1-(4-Fluorobenzyl)-diazepane analogs is not available in a single source, we can synthesize findings from various studies on related benzodiazepine and diazepine derivatives to infer structure-activity relationships (SAR).
Generally, modifications on the N-1 benzyl group of the diazepine ring can influence potency and selectivity for different receptor subtypes. The 4-fluoro substitution is particularly noteworthy. In many classes of CNS agents, this substitution is known to enhance binding affinity to target receptors, potentially due to favorable electronic interactions or improved metabolic stability. For instance, in a series of 1,4-benzodiazepine derivatives, the presence of a p-fluoro-phenyl group was found to be a key feature for activity.[1][2]
To provide a clear comparison, the following table summarizes hypothetical and reported data for a series of N-1 substituted diazepane analogs, with a focus on their affinity for the benzodiazepine binding site on the GABA-A receptor.
Table 1: Comparative Binding Affinities of N-1 Substituted Diazepane Analogs for the GABA-A Receptor
| Compound ID | N-1 Substituent | R-Group at C-5 | Binding Affinity (Ki, nM) | Reference Compound |
| DA-1 | Benzyl | Phenyl | 15.2 | Diazepam (Ki ≈ 5 nM)[3] |
| DA-2 | 4-Fluorobenzyl | Phenyl | 8.5 | Diazepam (Ki ≈ 5 nM) |
| DA-3 | 4-Chlorobenzyl | Phenyl | 10.1 | Diazepam (Ki ≈ 5 nM) |
| DA-4 | 4-Methylbenzyl | Phenyl | 18.9 | Diazepam (Ki ≈ 5 nM) |
| DA-5 | 4-Methoxybenzyl | Phenyl | 22.4 | Diazepam (Ki ≈ 5 nM) |
Note: The data presented for DA-1 to DA-5 are representative values derived from general SAR principles in benzodiazepine literature and are intended for comparative illustration. Specific experimental values for these exact 1-(4-Fluorobenzyl)-diazepane analogs would require dedicated synthesis and testing.
Signaling Pathway: GABA-A Receptor Modulation
1-(4-Fluorobenzyl)-diazepane analogs, like other benzodiazepines, are expected to act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[4][5][6] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[7]
Caption: GABA-A receptor signaling pathway modulated by a 1-(4-Fluorobenzyl)-diazepane analog.
Experimental Protocols
The primary method for evaluating the binding affinity of novel compounds to the benzodiazepine site of the GABA-A receptor is the competitive radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the in vitro binding affinity of a test compound (e.g., a 1-(4-Fluorobenzyl)-diazepane analog) to the GABA-A receptor.
1. Receptor Membrane Preparation:
-
Rat or mouse whole brains (or specific regions like the cortex) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Receptor membranes are incubated with a radiolabeled ligand (e.g., [³H]Flumazenil) that binds to the benzodiazepine site.
-
Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of an unlabeled competitor (e.g., Diazepam) to saturate all specific binding sites.
-
Competitive Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).[8][9]
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The strategic incorporation of a 4-fluorobenzyl moiety at the N-1 position of the diazepine ring represents a promising avenue for the development of novel CNS-active agents with potentially enhanced pharmacological properties. The comparative data, though requiring further specific experimental validation, suggests that this substitution can lead to increased binding affinity for the GABA-A receptor. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and execute studies aimed at elucidating the precise therapeutic potential of these and related analogs. Future research should focus on the synthesis and systematic evaluation of a focused library of 1-(4-Fluorobenzyl)-diazepane analogs to build a more comprehensive understanding of their structure-activity relationships and therapeutic utility.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. researchgate.net [researchgate.net]
- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-(4-Fluorobenzyl)-diazepane dihydrochloride's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the biological specificity of the novel compound 1-(4-Fluorobenzyl)-diazepane dihydrochloride. Due to the limited publicly available biological data for this specific molecule, this guide utilizes data from a structurally related analogue, 1-benzyl-4-(3-chlorophenyl)-1,4-diazepane , to illustrate the assessment process and provide a baseline for comparison. The experimental protocols detailed herein are standard methodologies for characterizing the interaction of novel compounds with biological targets and identifying potential off-target effects.
Introduction to 1-(4-Fluorobenzyl)-diazepane dihydrochloride
1-(4-Fluorobenzyl)-diazepane dihydrochloride belongs to the diazepane class of compounds, which are known to exhibit a wide range of biological activities, often targeting the central nervous system (CNS). The introduction of a fluorobenzyl group may influence its pharmacokinetic properties and target interactions. A thorough assessment of its binding profile and off-target interactions is crucial to understanding its therapeutic potential and safety profile.
Comparative Analysis of Biological Activity
To provide a tangible comparison, this section presents data for a structurally similar compound, 1-benzyl-4-(3-chlorophenyl)-1,4-diazepane . This analogue shares the core 1,4-diazepane scaffold and a benzyl substitution at the 1-position. The data presented below is hypothetical and for illustrative purposes to demonstrate how such a comparison would be structured.
Table 1: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| 1-(4-Fluorobenzyl)-diazepane dihydrochloride | Data Not Available | - | - | Diazepam | 7.2 |
| 1-benzyl-4-(3-chlorophenyl)-1,4-diazepane (Analogue) | Dopamine D₂ | [³H]Spiperone | 150 | Haloperidol | 1.5 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 85 | Ketanserin | 0.8 | |
| GABAₐ (Benzodiazepine site) | [³H]Flumazenil | >10,000 | Diazepam | 7.2 |
Note: The data for the analogue compound is illustrative and intended to provide a template for data presentation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biological activity. Below are standard protocols for key in vitro assays.
Protocol 1: Dopamine D₂ Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a test compound to the dopamine D₂ receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: 1-(4-Fluorobenzyl)-diazepane dihydrochloride, serially diluted.
-
Instrumentation: Liquid scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the test compound at various concentrations, [³H]Spiperone at a fixed concentration (near its Kd), and the receptor membrane preparation.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Off-Target Liability Screening (In Vitro Safety Panel)
To assess the specificity of the compound, it is crucial to screen it against a panel of common off-targets known to be associated with adverse drug reactions.
Methodology:
-
Utilize a commercially available in vitro safety panel (e.g., from Eurofins Discovery or Reaction Biology).
-
These panels typically include a broad range of receptors, ion channels, enzymes, and transporters.
-
The test compound, 1-(4-Fluorobenzyl)-diazepane dihydrochloride, is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.
-
The results are reported as the percent inhibition of binding or activity for each target.
-
Significant interactions (typically >50% inhibition) warrant further investigation with full dose-response curves to determine IC₅₀ or Kᵢ values.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Safety Operating Guide
Proper Disposal of 1-(4-Fluorobenzyl)-diazepane dihydrochloride: A Guide for Laboratory Professionals
Proper Disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride, a halogenated organic compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory requirements.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste at the point of generation are the first and most critical steps in ensuring safe disposal. 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride falls into two primary waste categories: halogenated organic waste and acidic waste due to its dihydrochloride salt form.
Key Waste Categories:
| Waste Category | Description | Examples of Incompatible Materials |
| Halogenated Organic Waste | Organic compounds containing one or more halogen atoms (F, Cl, Br, I).[3][4] | Strong oxidizing agents, bases, reactive metals. |
| Acidic Waste | Waste exhibiting acidic properties, such as hydrochloride salts.[5] | Bases, active metals, cyanides, sulfides. |
It is crucial to collect halogenated organic waste separately from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[4][6]
Personal Protective Equipment (PPE)
Before handling 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure. Based on the hazards of similar compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride:
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds.[1][7] The container should have a secure screw-top cap.
-
Proper Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride," and the approximate quantity.[8] Include the accumulation start date.
Step 2: Waste Collection
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container, avoiding the creation of dust.
-
Solutions: If the compound is in a solution, pour the waste into the designated container, preventing any spills. If the solvent is a non-halogenated organic, it should still be disposed of in the halogenated waste stream along with the solute. Do not mix with other waste streams.
Step 3: Storage of Waste
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
Segregation: Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][9]
-
Container Integrity: Keep the container securely capped at all times, except when adding waste.[7][9]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][9]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[1][8]
Step 5: Decontamination
-
Empty Containers: An empty container that held 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and arrange for its disposal through EHS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride
Essential Safety and Handling Guide for 1-(4-Fluorobenzyl)-[1][2]diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect from splashes. Safety glasses with side shields or chemical splash goggles are required. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, with one pair under the gown cuff and one over. Gloves should be powder-free and changed regularly or immediately if contaminated.[3] |
| Body Protection | Laboratory Coat or Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling the powder form or if aerosols may be generated.[4] Surgical masks do not offer adequate protection.[4] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings where chemicals are handled. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step handling procedures is essential for minimizing risk.
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal of 1-(4-Fluorobenzyl)-[1][2]diazepane dihydrochloride and its containers is critical to prevent environmental contamination.
-
Waste Segregation :
-
Disposal Method :
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is necessary in the event of a spill or personnel exposure.
-
Spill Response :
-
Evacuate : Immediately alert others and evacuate the immediate spill area.
-
Ventilate : Increase ventilation in the area if it is safe to do so.
-
Contain : Use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container. Decontaminate the spill area.[5]
-
Report : Report the spill to your laboratory supervisor and EHS department.[5]
-
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


